5-Methoxybenzofuran-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17-5)6-7-12(10)18-13/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOXOTKDJSAOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Methoxybenzofuran-2-boronic acid pinacol ester CAS number
An In-Depth Technical Guide to 5-Methoxybenzofuran-2-boronic acid pinacol ester
This guide provides an in-depth technical overview of 5-Methoxybenzofuran-2-boronic acid pinacol ester (CAS No. 2096339-13-6), a key building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application, with a primary focus on its role in carbon-carbon bond formation.
Introduction and Strategic Importance
5-Methoxybenzofuran-2-boronic acid pinacol ester is a valued heterocyclic organoboron compound. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The methoxy substituent at the 5-position modulates the electronic properties of the aromatic system, influencing its reactivity and potential biological interactions.
The true synthetic power of this molecule lies in the boronic acid pinacol ester group at the 2-position. Boronic esters are exceptionally stable, often crystalline solids that are easier to handle, purify, and store compared to their corresponding boronic acids. They are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds.[2] This makes 5-Methoxybenzofuran-2-boronic acid pinacol ester a critical intermediate for the late-stage functionalization and synthesis of complex molecular architectures in drug discovery programs.[2][3]
Physicochemical and Safety Profile
Accurate identification and safe handling are paramount in any research setting. The key properties of this reagent are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2096339-13-6 | [4] |
| Molecular Formula | C₁₅H₁₉BO₄ | [4] |
| Molecular Weight | 274.12 g/mol | Calculated |
| Appearance | White to off-white solid or lyophilized powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store at -20°C, sealed under inert gas (Argon or Nitrogen), away from moisture and strong oxidizing agents. | [4][5] |
Safety and Handling: Like most boronic esters, this compound is an irritant. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood.[6] Pinacol boronic esters are sensitive to hydrolysis and can slowly degrade in the presence of moisture or under strongly acidic or basic aqueous conditions; therefore, anhydrous handling techniques are recommended.
Synthesis and Purification
The most reliable and common method for preparing aryl and heteroaryl boronic esters is the Miyaura Borylation Reaction .[7] This palladium-catalyzed cross-coupling reaction utilizes a readily available aryl halide (or triflate) and bis(pinacolato)diboron (B₂pin₂) as the boron source.
The causality behind this choice of methodology is its exceptional functional group tolerance and operational simplicity compared to traditional methods involving organolithium or Grignard reagents, which are incompatible with many functional groups.
Figure 1. General scheme for the Miyaura Borylation.
Detailed Synthesis Protocol (Representative)
This protocol is adapted from standard Miyaura borylation procedures.[7]
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzofuran (1.0 equiv), bis(pinacolato)diboron (1.1-1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Causality: Potassium acetate is a crucial component. It is a weak base that does not promote the premature Suzuki coupling of the newly formed boronic ester with the starting aryl halide, a common side reaction with stronger bases.[7]
-
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%), followed by anhydrous 1,4-dioxane (solvent).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues and salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Methoxybenzofuran-2-boronic acid pinacol ester as a solid.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) Expected Signals:
-
δ ~7.4 ppm (d, 1H): Aromatic proton on the benzene ring, ortho to the furan oxygen.
-
δ ~7.1 ppm (d, 1H): Aromatic proton on the benzene ring, meta to the methoxy group.
-
δ ~7.0 ppm (s, 1H): Proton on the furan ring.
-
δ ~6.9 ppm (dd, 1H): Aromatic proton on the benzene ring, ortho to the methoxy group.
-
δ ~3.85 ppm (s, 3H): The key singlet for the methoxy (-OCH₃) group protons.
-
δ ~1.35 ppm (s, 12H): A strong, characteristic singlet for the four equivalent methyl groups of the pinacol ester moiety.
-
Applications in Cross-Coupling Chemistry
The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura Reaction . This reaction forges a new carbon-carbon bond between the benzofuran core and various aryl, heteroaryl, or vinyl halides/triflates.
Figure 2. Standard workflow for a Suzuki-Miyaura coupling.
Trustworthy Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol is designed for reliability and is adapted from established procedures for heteroaryl boronic esters.
-
Reagent Assembly: In a reaction vial, combine 5-Methoxybenzofuran-2-boronic acid pinacol ester (1.2 equiv), the desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Causality: A base is required to activate the boronic ester for transmetalation with the palladium center. K₃PO₄ is effective and often used in a mixed solvent system like dioxane/water.
-
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inert Conditions: Seal the vial and thoroughly degas the mixture by purging with an inert gas for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.
-
Reaction Execution: Stir the mixture vigorously and heat to 90 °C in an oil bath. Monitor the reaction's progress by TLC or LC-MS.
-
Quench and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification and Validation: Purify the resulting crude material by flash column chromatography. The identity and purity of the final coupled product should be validated by NMR spectroscopy and mass spectrometry. An expected yield for a standard coupling of this nature would typically be in the range of 70-95%.
References
-
Larrosa, M., et al. (2016). Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. Molbank, 2016(4), M909. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
- Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 27-34.
-
Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. Available at: [Link]
-
Cusabio. (n.d.). 5-Methoxybenzofuran-2-boronicacidpinacolester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylboronic acid or boronate synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Burke, M. D., & Lloyd-Jones, G. C. (2010). The MIDA Boronate Annulation Reaction. Organic Syntheses, 87, 339. Available at: [Link]
-
DeRuiter, J., & Clark, C. R. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Homolog. Microgram Journal, 9(1), 41-47. Available at: [Link]
-
PubChem. (n.d.). 5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid, pinacol ester. Retrieved from [Link]
-
Dudutiene, V., & Matulis, D. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(26), 3159-3162. Available at: [Link]
-
Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. mdpi.com [mdpi.com]
- 3. cusabio.com [cusabio.com]
- 4. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 [sigmaaldrich.com]
- 5. 2096339-92-1|(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of 5-methoxybenzofuran-2-boronic pinacol ester
Molecular Characterization, Synthesis Protocols, and Application in Drug Discovery
Executive Summary
This technical guide profiles 5-methoxybenzofuran-2-boronic pinacol ester , a critical heterocyclic building block in medicinal chemistry. Distinguished by its electron-rich benzofuran core and the versatile pinacol boronate handle, this compound serves as a primary intermediate for synthesizing kinase inhibitors, anti-inflammatory agents, and organic optoelectronic materials. This document provides validated physicochemical data, a self-validating synthesis protocol via direct C-H activation, and a mechanistic breakdown of its application in Suzuki-Miyaura cross-coupling.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The precise molecular weight and structural data are foundational for stoichiometric calculations in high-throughput screening (HTS) and process chemistry.
| Attribute | Specification |
| Compound Name | 5-Methoxybenzofuran-2-boronic acid pinacol ester |
| CAS Number | 2096339-13-6 |
| Molecular Formula | |
| Molecular Weight | 274.12 g/mol |
| Exact Mass | 274.1376 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| SMILES | COc1ccc2oc(B3OC(C)(C)C(C)(C)O3)cc2c1 |
Synthesis Methodology: Direct Lithiation Strategy
While palladium-catalyzed borylation of halides is possible, the direct lithiation-trapping method is superior for 5-methoxybenzofuran due to the high acidity of the C2-proton (
Reaction Logic
-
Deprotonation: n-Butyllithium (n-BuLi) selectively removes the C2 proton at low temperature (-78°C) due to the inductive effect of the oxygen atom in the furan ring.
-
Electrophilic Trapping: The resulting organolithium species attacks the boron electrophile (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
-
Workup: Acidic quench prevents polymerization and hydrolyzes excess borate.
Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Reagents:
-
5-Methoxybenzofuran (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq)
-
Anhydrous THF (0.2 M concentration relative to substrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow. Add anhydrous THF and 5-methoxybenzofuran.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent ring opening.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Trapping: Add the boronic ester electrophile dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (25°C) over 2 hours.
-
Quench: Quench with saturated
solution. Extract with Ethyl Acetate ( ).[1] -
Purification: Dry organics over
, concentrate, and purify via recrystallization (Hexanes/EtOAc) or silica gel chromatography (0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Direct C2-functionalization pathway via lithiation-trapping strategy.
Application: Suzuki-Miyaura Cross-Coupling[9]
The primary utility of 5-methoxybenzofuran-2-boronic pinacol ester is in the construction of biaryl scaffolds found in kinase inhibitors (e.g., VEGFR, EGFR targets).
Mechanistic Insight
The pinacol ester is more stable than the corresponding free boronic acid, resisting protodeboronation during storage. However, in the reaction mixture, the base plays a dual role:
-
Activation: Hydrolysis/coordination to form the reactive boronate species
. -
Turnover: Facilitating the transmetalation step to the Palladium(II) center.
Optimized Coupling Protocol
Conditions:
-
Charge: Combine Aryl Halide (1.0 eq), Boronic Ester (1.1 eq), and
(3.0 eq) in a vial. -
Degas: Add Dioxane:Water (4:1 ratio). Sparge with Argon for 10 minutes.
-
Catalyst: Add
(5 mol%). Seal immediately. -
Reaction: Heat to 90°C for 12-16 hours.
-
Validation: Monitor by LC-MS. The product peak should show the loss of the Bpin mass fragment and formation of the C-C bond.
Catalytic Cycle Visualization
Caption: Catalytic cycle of Suzuki-Miyaura coupling utilizing the activated boronate species.
References
-
ChemScene. (2024). 2-(5-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product Data. Retrieved from [2]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
BenchChem. (2025).[1] Application Notes: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from
Sources
Solubility of benzofuran-2-boronic acid pinacol esters in organic solvents
Topic: Solubility of Benzofuran-2-boronic Acid Pinacol Esters in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Executive Summary & Physicochemical Basis
Benzofuran-2-boronic acid pinacol ester (CAS: 402503-13-3) is a critical intermediate in the synthesis of bioactive benzofuran scaffolds.[1] Unlike its free boronic acid precursor, the pinacol ester exhibits a distinct lipophilic profile that drastically alters its solubility, stability, and handling requirements.
The "Pinacol Effect" on Solubility
The conversion of the polar, hydrogen-bond-donating boronic acid [–B(OH)₂] to the pinacol ester [–B(pin)] caps the Lewis-acidic boron center with a bulky, hydrophobic glycol. This transformation has three immediate physical consequences:
-
Disruption of Hydrogen Bonding: Free boronic acids form intermolecular hydrogen bond networks (often crystallizing as dimers or trimers/boroxines), leading to high lattice energy and poor solubility in non-polar solvents. The pinacol ester removes these donors, significantly lowering lattice energy.
-
Increased Lipophilicity: The tetramethylethylene backbone of the pinacol group adds significant non-polar surface area, making the molecule highly compatible with chlorinated and aromatic solvents.
-
Suppression of Anhydride Formation: Pinacol esters do not spontaneously dehydrate to form insoluble boroxines, a common plague when handling free boronic acids.
Solubility Profile in Organic Solvents[2]
The following data categorizes solvent compatibility based on experimental observations in synthetic workflows (e.g., Suzuki-Miyaura coupling, recrystallization).
Quantitative Solubility Estimates
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | > 500 mg/mL | Ideal for extraction and loading onto silica gel.[1] |
| Chlorinated | Chloroform | Excellent | > 500 mg/mL | Standard solvent for NMR analysis.[1] |
| Ethers | Tetrahydrofuran (THF) | High | > 300 mg/mL | Preferred solvent for lithiation/borylation reactions. |
| Ethers | 1,4-Dioxane | High | > 250 mg/mL | Standard solvent for high-temp Suzuki couplings.[1] |
| Polar Aprotic | DMF / DMSO | High | > 400 mg/mL | Used in couplings; difficult to remove post-reaction.[1] |
| Esters | Ethyl Acetate | Good | ~ 100–200 mg/mL | Excellent for liquid-liquid extraction (workup).[1] |
| Alcohols | Methanol / Ethanol | Moderate | ~ 50–100 mg/mL | Caution: Risk of transesterification (solvolysis) over time. |
| Hydrocarbons | Hexanes / Pentane | Low | < 10 mg/mL | Used as an anti-solvent for precipitation.[1] |
| Aqueous | Water | Insoluble | < 0.1 mg/mL | Immiscible; forms the aqueous phase in biphasic couplings. |
Diagram: Solvent Selection Decision Tree
The following workflow illustrates the logical selection of solvents based on the experimental stage.
Caption: Operational workflow for solvent selection during the synthesis, isolation, and purification of benzofuran-2-boronic acid pinacol esters.
Experimental Protocols
Protocol A: Recrystallization (Anti-Solvent Method)
Benzofuran-2-boronic acid pinacol esters often exist as low-melting solids that can "oil out" if not handled correctly.[1] This protocol utilizes the high solubility difference between DCM and Hexanes.
Reagents:
-
Crude Benzofuran-2-boronic acid pinacol ester[1]
-
Solvent A: Dichloromethane (DCM) - HPLC Grade[1]
-
Solvent B: Hexanes (or Pentane) - HPLC Grade[1]
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of DCM required to fully dissolve the solid at room temperature. (Target concentration: ~500 mg/mL).
-
Filtration: If particulate matter is visible, filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble boroxine impurities or inorganic salts.
-
Precipitation: While stirring rapidly, add Hexanes dropwise.
-
Visual Cue: Continue adding until a persistent cloudiness (turbidity) appears and does not redissolve.
-
-
Crystallization: Place the flask in a -20°C freezer for 2–4 hours.
-
Note: Do not use an ice bath immediately, as rapid cooling may trap impurities or cause oiling.
-
-
Collection: Filter the resulting white/off-white crystals using a cold Buchner funnel. Wash the cake with cold Hexanes (0°C).
-
Drying: Dry under high vacuum (0.1 mmHg) at ambient temperature. Avoid heating above 40°C during drying to prevent sublimation.
Protocol B: Standard Suzuki-Miyaura Coupling Conditions
This protocol highlights the solubility requirements for the coupling reaction itself.
Reagents:
-
Benzofuran-2-boronic acid pinacol ester (1.1 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Workflow:
-
Solvent Degassing: Sparge the 1,4-Dioxane and Water separately with Nitrogen/Argon for 15 minutes.[1] Dissolved oxygen promotes protodeboronation.[1]
-
Dissolution: Add the pinacol ester and aryl halide to the reaction vial. Add the Dioxane.
-
Checkpoint: The pinacol ester should dissolve instantly at room temperature.
-
-
Activation: Add the base (dissolved in water) and the Pd catalyst.
-
Reaction: Heat to 80–90°C. The biphasic mixture ensures the inorganic base remains in the aqueous phase while the lipophilic pinacol ester reacts in the organic phase.
Troubleshooting & Optimization
Issue: "Oiling Out" During Purification
Cause: The compound's melting point is depressed by impurities, or the solvent system is too polar. Solution:
-
Switch Solvents: Move from MeOH/Water to DCM/Hexane.
-
Seed Crystals: Add a tiny crystal of pure product to the oily mixture to induce nucleation.
-
Sonication: Brief sonication of the oil in the anti-solvent (Hexanes) can trigger solidification.
Issue: Protodeboronation (C–B Bond Cleavage)
Cause: Benzofuran-2-yl boronates are electron-rich heteroaromatics susceptible to hydrolysis of the C–B bond, yielding benzofuran (de-borylated byproduct).[1] Mechanism:
-
Base attacks the boron atom.
-
Protonation of the ipso-carbon occurs.
-
C–B bond cleaves. Prevention:
-
Use anhydrous bases (e.g., K₃PO₄ suspended in Dioxane) rather than aqueous bases.
-
Ensure the pinacol ester is high purity (free boronic acid impurities accelerate this degradation).
Diagram: Degradation Pathways
Caption: Primary degradation pathways. Solvolysis is reversible, but protodeboronation is irreversible.
References
-
Synthesis and Properties of Boronic Esters
-
General Solubility of Pinacol Esters
-
Stability and Hydrolysis
-
Compound Data (Benzofuran-2-boronic acid pinacol ester)
Sources
- 1. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. preprints.org [preprints.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
5-Methoxybenzofuran-2-boronic acid pinacol ester SDS MSDS sheet
Title: Technical Assessment & Safety Protocol: 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
Executive Summary
This technical guide provides a comprehensive analysis of 5-Methoxybenzofuran-2-boronic acid pinacol ester (CAS: 2096339-13-6), a critical organoboron intermediate used in medicinal chemistry. Unlike standard Safety Data Sheets (SDS) that list static hazards, this document integrates safety parameters with practical application strategies.
The compound serves as a robust nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the pharmacologically privileged 5-methoxybenzofuran scaffold. This scaffold is frequently observed in anti-arrhythmic agents and receptor modulators. Researchers must balance the reagent’s utility with its inherent susceptibility to protodeboronation and hydrolysis.[1]
Chemical Identity & Physicochemical Profile
The pinacol ester moiety imparts greater stability compared to the free boronic acid, yet the benzofuran core dictates specific solubility and reactivity profiles.
| Property | Data |
| Chemical Name | 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran |
| CAS Number | 2096339-13-6 |
| Molecular Formula | C₁₅H₁₉BO₄ |
| Molecular Weight | 274.12 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |
| Melting Point | Note: Specific experimental MP is proprietary/variable.[2][3][4] Typical range for analogs: 65–95°C |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC3=C(O2)C=CC(=C3)OC |
Hazard Identification & Risk Assessment (GHS)
While this specific compound may not have a fully harmonized toxicological profile in public databases, its structural class dictates the following precautionary GHS classifications based on "Read-Across" toxicology from benzofuran and boronate ester analogs.
GHS Classification (EU/US OSHA)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Structural Alerts & Toxicology Logic
-
Boronate Moiety: Boronic esters can hydrolyze in vivo to boric acid derivatives. While generally low toxicity in acute settings, long-term exposure should be minimized due to potential reproductive toxicity associated with free boron species.
-
Benzofuran Core: Many benzofurans are bioactive. While the boronic ester is an intermediate, users should treat it as a potential bioactive agent until coupled.
Handling, Stability & Storage Protocol
The Core Challenge: Protodeboronation The 2-position of benzofuran is electron-rich. While the pinacol ester protects the boron atom, the C-B bond is susceptible to protodeboronation (cleavage of the boron group replaced by a proton), especially under basic aqueous conditions used in coupling reactions.
Expert Handling Guidelines:
-
Moisture Control: Store under an inert atmosphere (Argon/Nitrogen). The pinacol ester is kinetically stable to atmospheric moisture for short periods but will degrade over months if exposed to humidity.
-
Temperature: Store at 2–8°C . Room temperature storage is acceptable for short-term use (weeks), but long-term storage requires refrigeration to prevent slow hydrolysis.
-
Solvent Compatibility: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as transesterification can occur. Preferred solvents for stock solutions are DMSO or Anhydrous THF .
Application: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation of the benzofuran ring while maximizing cross-coupling efficiency.
Reagents:
-
Nucleophile: 5-Methoxybenzofuran-2-boronic acid pinacol ester (1.2 equiv)
-
Electrophile: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) — Chosen for robustness against steric bulk.
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) — Degassed.
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with the boronic ester, aryl halide, and base. Cycle vacuum/Argon 3 times.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon. Note: Adding catalyst last prevents premature activation.
-
Solvent Introduction: Add degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat to 80–90°C .
-
Critical Checkpoint: Do not exceed 100°C. Higher temperatures accelerate protodeboronation of the benzofuran faster than the coupling rate.
-
-
Monitoring: Monitor by LC-MS. Look for the mass of the product and the "de-borylated" side product (5-methoxybenzofuran, MW ~148).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Emergency Response & First Aid
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5] Remove contact lenses if present.[5][6] Seek medical attention. (Boronates can cause persistent irritation).
-
Skin Contact: Wash off with soap and plenty of water.[7] If irritation persists (redness/itching), consult a physician.
-
Inhalation: Move person to fresh air.[5][7] If not breathing, give artificial respiration.[5][7]
-
Spill Control: Sweep up without creating dust.[7] Place in a suitable closed container for disposal. Ventilate area and wash spill site after material pickup is complete.[7]
References
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
PubChem. (2025).[8] Compound Summary: 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran. National Library of Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 42614613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methylfuran-2-boronic acid pinacol ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-METHOXYTHIOPHENE-2-BORONIC ACID PINACOL ESTER | 596819-12-4 [amp.chemicalbook.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. 呋喃-3-硼酸频哪醇酯 98% | Sigma-Aldrich [sigmaaldrich.com]
5-Methoxybenzofuran-2-boronic acid pinacol ester: Technical Profile & Utilization Guide
Executive Summary
5-Methoxybenzofuran-2-boronic acid pinacol ester (CAS: 2096339-13-6) is a specialized organoboron reagent used primarily in the synthesis of pharmaceutical candidates containing the benzofuran scaffold. Unlike its free boronic acid counterpart, the pinacol ester (Bpin) derivative offers enhanced hydrolytic stability and improved solubility in organic solvents, making it the preferred reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
This guide details the physicochemical properties, synthetic routes, and optimized coupling protocols for this compound, addressing specific challenges such as C2-protodeboronation common in 2-heteroaryl boronates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound features a benzofuran core substituted with a methoxy group at the 5-position and a boronic acid pinacol ester at the 2-position. This specific substitution pattern is frequent in kinase inhibitors and receptor modulators.
| Property | Data |
| Systematic Name | 2-(5-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 2096339-13-6 |
| PubChem CID | Not assigned (Catalog Compound); Related: 5-Methoxybenzofuran (CID 25943) |
| Molecular Formula | C₁₅H₁₉BO₄ |
| Molecular Weight | 274.12 g/mol |
| SMILES | CC1(C)C(C)(C)OB(C2=CC3=CC(OC)=CC=C3O2)O1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, THF, Ethyl Acetate |
| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen) |
Technical Note: While the pinacol ester protects the boron center from rapid hydrolysis, 2-heteroaryl boronates are electronically predisposed to protodeboronation under basic aqueous conditions. Anhydrous storage is critical.
Synthesis of the Core
Synthesis of 5-methoxybenzofuran-2-boronic acid pinacol ester typically proceeds via two primary pathways. The choice depends on the availability of precursors (the parent heterocycle vs. the halogenated derivative).[1]
Pathway A: Direct C2-Lithiation (Preferred)
The C2 proton of benzofuran is the most acidic (pKa ~30-35), allowing for selective deprotonation using n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophilic boron source.
Pathway B: Palladium-Catalyzed Borylation
This route utilizes 2-bromo-5-methoxybenzofuran and bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂. This method is milder but requires the halogenated precursor.
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways for accessing the target pinacol ester.
Application: Optimized Suzuki-Miyaura Coupling
The primary utility of this compound is as a nucleophile in Suzuki coupling. However, 2-substituted benzofurans are notoriously unstable under standard aqueous/basic conditions due to protodeboronation , where the boron group is cleaved and replaced by a proton, destroying the reagent before coupling occurs.
Mechanism of Instability
The heteroatom (oxygen) in the benzofuran ring stabilizes the intermediate anion formed during base attack on the boron, accelerating the cleavage of the C-B bond.
Optimized Protocol (Self-Validating System)
To mitigate side reactions, use a system that minimizes free water and promotes rapid transmetallation.
Reagents:
-
Coupling Partner: Aryl Halide (1.0 equiv)
-
Boronate: 5-Methoxybenzofuran-2-Bpin (1.2 - 1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G3 (2 mol%) for sterically hindered substrates.
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (9:1) or Toluene (Anhydrous).
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial with the aryl halide, boronate ester, and base. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) and promotes homocoupling.
-
Solvent Addition: Add degassed solvent (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 80-100°C. Monitor via LC-MS.
-
Checkpoint: If protodeboronation (mass = parent benzofuran) is observed, switch to anhydrous conditions (DME/CsF) to inhibit the hydrolysis pathway.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Visualization: Catalytic Cycle & Side Reactions
Figure 2: Suzuki catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation.
Quality Control & Characterization
When validating the identity of 5-Methoxybenzofuran-2-boronic acid pinacol ester, specific NMR signatures confirm the integrity of the core and the ester group.
-
¹H NMR (CDCl₃, 400 MHz):
-
Pinacol Methyls: Singlet (~12H) at δ 1.35-1.39 ppm. Loss of this peak indicates hydrolysis to boronic acid.
-
Methoxy Group: Singlet (3H) at δ 3.80-3.90 ppm.[2]
-
C3-H (Furan ring): Singlet (1H) at δ ~7.30 ppm.[2] Shift indicates substitution or degradation.
-
Aromatic Protons: Multiplets at δ 6.90-7.50 ppm corresponding to the benzene ring.
-
-
Purity Check:
-
TLC: Run in Hexane/EtOAc (4:1). The ester usually moves faster (higher Rf) than the free acid or the homocoupled dimer.
-
Mass Spec: Look for [M+H]⁺ = 275.12. Note that boron compounds show a characteristic isotopic pattern (¹⁰B/¹¹B ratio ~1:4).
-
References
-
ChemScene. (2025). 2-(5-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product Data. Retrieved from
-
BenchChem. (2025).[1] Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25943, 5-Methoxybenzofuran. Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Organic Syntheses. (2020).[3][4] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters. Retrieved from
Sources
Difference between 5-methoxybenzofuran-2-boronic acid and its pinacol ester
Technical Deep Dive: 5-Methoxybenzofuran-2-boronic Acid vs. Its Pinacol Ester
Executive Summary For researchers in medicinal chemistry and drug development, the choice between 5-methoxybenzofuran-2-boronic acid (Free Acid) and 5-methoxybenzofuran-2-boronic acid pinacol ester (Bpin) is a critical decision point that impacts yield, purity, and process scalability. While the Free Acid offers superior atom economy and direct reactivity, it suffers from significant instability—specifically protodeboronation at the C2 position. The Pinacol Ester acts as a robust "slow-release" reservoir, mitigating decomposition pathways at the cost of atom economy and requiring an additional activation step (hydrolysis) in the catalytic cycle.
Physicochemical & Structural Analysis
The fundamental difference lies in the masking of the Lewis-acidic boron center. The Free Acid exists in equilibrium with its boroxine (cyclic trimer) anhydride, complicating stoichiometry, while the Pinacol Ester is a discrete, lipophilic species.
| Feature | 5-Methoxybenzofuran-2-boronic acid | 5-Methoxybenzofuran-2-boronic acid pinacol ester |
| CAS Number | 551001-79-7 | 2096339-13-6 |
| Formula | C₉H₉BO₄ | C₁₅H₁₉BO₄ |
| Molecular Weight | 191.98 g/mol | 274.12 g/mol |
| Atom Economy | High (Efficient mass transfer) | Lower (Loss of pinacol byproduct) |
| Physical State | Solid (often hygroscopic/undefined stoichiometry due to boroxine formation) | Solid or Viscous Oil (Lipophilic, discrete molecular species) |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF), basic water. | Soluble in non-polar/polar organic solvents (DCM, THF, Toluene). |
| Silica Stability | Poor. Streaks, sticks, and decomposes. | Good. Chromatographable on silica (though some hydrolysis may occur). |
Mechanistic Reactivity Profile
The Protodeboronation Challenge
The 2-position of benzofuran is electron-rich.[1] In the presence of bases or metal catalysts, 2-heteroaryl boronic acids are notoriously susceptible to protodeboronation , where the C–B bond is cleaved and replaced by a proton, yielding the unfunctionalized 5-methoxybenzofuran byproduct. This side reaction competes directly with the transmetallation step in cross-coupling.
-
Free Acid Risk: High. The free boronic acid forms a boronate "ate" complex immediately upon base addition. If transmetallation to Palladium is slow, the "ate" complex undergoes ipso-protonation.
-
Pinacol Ester Advantage: The ester is an unreactive "prodrug" of the boronic acid. It must first hydrolyze to the acid to participate in the reaction. This "Slow Release" mechanism keeps the standing concentration of the unstable boronate species low, matching the rate of transmetallation and suppressing protodeboronation.
Diagram 1: Protodeboronation vs. Transmetallation Pathways
Caption: The "Slow Release" mechanism of the pinacol ester (blue path) minimizes the accumulation of the unstable 'Ate' complex, reducing the red decomposition pathway.
Stability & Storage Protocols
5-Methoxybenzofuran-2-boronic acid (Free Acid):
-
Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: Limited. Prone to oxidative deboronation (to the phenol) and dehydration to the boroxine.
-
Handling: Weigh quickly in air; preferably handle in a glovebox or glovebag for critical GMP batches.
5-Methoxybenzofuran-2-boronic acid pinacol ester (Bpin):
-
Storage: Stable at 2–8°C; can often be stored at room temperature in a desiccator.
-
Shelf Life: High.[2] The pinacol group sterically protects the boron center from oxidation and hydrolysis.
-
Handling: Can be weighed on an open benchtop.
Synthetic Utility & Workflows
A. Suzuki-Miyaura Coupling Strategy
When coupling 5-methoxybenzofuran-2-yl species, the choice of base is the variable that must be tuned based on the boron source.
-
If using the Free Acid: Use anhydrous conditions or weak bases (e.g., K₃PO₄, CsF) to minimize the concentration of the "ate" complex. Avoid strong aqueous bases (NaOH) which accelerate protodeboronation.
-
If using the Pinacol Ester: You must provide water and a base strong enough to hydrolyze the ester (e.g., K₂CO₃/H₂O or Ba(OH)₂). Without hydrolysis, the pinacol ester is often too sterically hindered to transmetallate efficiently.
B. Purification Strategy
-
Free Acid: Difficult to purify. It streaks on silica gel.[3]
-
Solution: Recrystallization (often from water/acetonitrile) or Acid/Base extraction (dissolve in NaOH, wash with ether, acidify aqueous layer, extract).
-
-
Pinacol Ester: Standard Chromatography.
-
Solution: Flash chromatography on silica gel.
-
Note: If the ester is slightly unstable on silica, add 1% Triethylamine to the eluent to buffer the acidity of the silica.
-
Diagram 2: Comparative Catalytic Cycle
Caption: The Pinacol Ester (Blue Box) requires an upstream hydrolysis step before entering the catalytic cycle, acting as a buffer for reactive species concentration.
Experimental Protocol: Optimized Coupling
Objective: Coupling 5-methoxybenzofuran-2-boronic acid pinacol ester with an aryl bromide.
Reagents:
-
Boronic Ester (1.2 equiv)[4]
-
Catalyst: Pd(dppf)Cl₂[4][5]·DCM (3-5 mol%) - Robust catalyst for heteroaryls.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Charge: Add Aryl Bromide, Boronic Ester, and K₂CO₃ to a reaction vial.
-
Degas: Seal and purge with Argon for 5 minutes (Oxygen removal is critical to prevent phenol formation).
-
Catalyst: Add Pd(dppf)Cl₂[4][5]·DCM quickly under Argon flow.
-
Solvent: Add degassed Dioxane/Water mixture.[1]
-
Reaction: Heat to 80–90°C. Monitor by LCMS.
-
Checkpoint: If the ester remains unconsumed but the halide is gone (unlikely), the hydrolysis is too slow—add more water or switch to Ba(OH)₂.
-
Checkpoint: If protodeboronation (5-methoxybenzofuran) is observed, lower the temperature to 60°C and switch to a milder base (K₃PO₄).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Decision Matrix
| Scenario | Recommended Reagent | Reason |
| Small Scale Discovery (<100mg) | Pinacol Ester | Ease of handling, shelf stability, and purification. |
| Large Scale Process (>1kg) | Free Acid | Cost efficiency and atom economy (avoiding pinacol waste), provided the process controls (temp/base addition) are strictly managed to prevent decomposition. |
| Unstable Coupling Partner | Pinacol Ester | "Slow release" prevents accumulation of reactive intermediates. |
| Anhydrous Reaction Required | Free Acid | Pinacol esters generally require water for hydrolysis; Free acids can sometimes be activated by fluoride (CsF) in anhydrous media. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Stability. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Sigma-Aldrich. (n.d.). (5-Methoxybenzofuran-2-yl)boronic acid Product Page. Link
-
Frontier Specialty Chemicals. (n.d.). Boronic Acid Pinacol Esters Technical Data. Link
Sources
Technical Guide: 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
[1]
Nomenclature & Structural Identity
The precise IUPAC naming of this compound relies on the Hantzsch-Widman system for the dioxaborolane ring and the fusion rules for the benzofuran core.
Definitive IUPAC Name
2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Parent System: 1-Benzofuran (The oxygen is position 1).
-
Principal Functional Group: The dioxaborolane ring is treated as the substituent on the benzofuran at position 2.
-
Substituents:
-
5-methoxy: A methoxy group (-OCH₃) at position 5 of the benzofuran ring.
-
4,4,5,5-tetramethyl: Four methyl groups on the pinacol backbone.
-
Structural Decomposition
The molecule consists of a lipophilic benzofuran core fused with a boronate ester. The pinacol ester (Bpin) moiety renders the compound significantly more stable towards hydrolysis and chromatography compared to the free boronic acid.
Key Identifiers
| Property | Value |
| Molecular Formula | C₁₅H₁₉BO₄ |
| Molecular Weight | 274.12 g/mol |
| Parent CAS (Free Acid) | Note: Often indexed as derivative of 5-methoxybenzofuran (CAS 13391-28-1) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Synthetic Pathways[3][4][5][6][7]
The synthesis of 2-substituted benzofuran boronates is predominantly achieved via C-H functionalization . The C2 proton of benzofuran is significantly more acidic (pKa ~30) than the benzenoid protons, allowing for selective deprotonation.
Pathway A: Direct Lithiation (Preferred)
This method utilizes n-butyllithium (n-BuLi) to selectively deprotonate the C2 position, followed by quenching with an electrophilic boron source.
-
Selectivity: High.[1] The oxygen atom in the furan ring inductively stabilizes the C2-lithio species.
-
Reagents: n-BuLi, THF, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin).
-
Advantages: High yield, scalable, avoids transition metals.
Pathway B: Iridium-Catalyzed C-H Borylation
Uses [Ir(OMe)(cod)]₂ and a bipyridine ligand. While effective, this method is less atom-economical and more expensive than lithiation for the C2 position, which is already electronically activated.
Experimental Protocol: Direct Lithiation
Standard Operating Procedure for Bench-Scale Synthesis (1.0 g scale)
Reagents & Equipment
-
Substrate: 5-Methoxybenzofuran (1.0 eq).
-
Base: n-Butyllithium (1.6 M in hexanes, 1.2 eq).
-
Boron Source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvation: Add 5-methoxybenzofuran (1.0 g, 6.75 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Deprotonation: Dropwise add n-BuLi (5.1 mL, 8.1 mmol) over 10 minutes.
-
Observation: Solution may turn yellow/orange indicating formation of the heteroaryl lithium species.
-
Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.
-
-
Borylation: Add iPrOBpin (1.8 mL, 8.8 mmol) dropwise.
-
Critical: Maintain temperature below -70 °C during addition to prevent side reactions.
-
-
Warming: Allow the mixture to warm naturally to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug (eluting with 5% EtOAc/Hexanes). Note: Pinacol esters can degrade on acidic silica if exposure is prolonged.
Quality Control & Characterization
Since the specific CAS is often not indexed with spectral data in public repositories, the following Predicted NMR data is derived from structural analogs (e.g., 5-methoxybenzofuran and phenyl boronate esters) to serve as a validation baseline.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 7.35 (d, J=8.9 Hz, 1H): C7-H (Ortho to oxygen).
-
δ 7.25 (s, 1H): C3-H (Furan ring proton). Diagnostic peak: The disappearance of the C2-H doublet confirms substitution.
-
δ 7.05 (d, J=2.5 Hz, 1H): C4-H (Meta to methoxy).
-
δ 6.95 (dd, J=8.9, 2.5 Hz, 1H): C6-H.
-
δ 3.85 (s, 3H): -OCH₃ (Methoxy group).
-
δ 1.36 (s, 12H): Pinacol methyls (4 x CH₃).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 275.12.
-
Note: Boron isotopes (¹⁰B and ¹¹B) create a distinct isotopic pattern. You will see peaks at M and M-1.
Applications: Suzuki-Miyaura Coupling[8]
This compound serves as the nucleophilic partner in Palladium-catalyzed cross-coupling reactions to synthesize 2-aryl-5-methoxybenzofurans , a scaffold common in anti-arrhythmic drugs (e.g., Amiodarone analogs) and natural products.
Reaction Mechanism
The high Lewis acidity of the boron atom facilitates transmetallation with Palladium(II) intermediates.
Standard Coupling Conditions
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ or K₃PO₄ (2-3 eq).
-
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Temperature: 80-100 °C.
References
-
BenchChem. Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from
-
Organic Chemistry Portal. Synthesis of Benzofurans and Derivatives. Retrieved from
-
Sigma-Aldrich. Product: 2-Methoxy-5-pyridineboronic acid pinacol ester (Analog Reference). Retrieved from
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Chemical Book. 5-Methoxy-2-methylbenzofuran (Parent Structure Data). Retrieved from
Technical Guide: Stability & Storage of 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
This in-depth technical guide details the stability profile and storage protocols for 5-methoxybenzofuran-2-boronic acid pinacol ester , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
5-methoxybenzofuran-2-boronic acid pinacol ester is a metastable heterocyclic reagent. While the pinacol ligand confers greater stability than the free boronic acid, the compound remains susceptible to oxidative deboronation and hydrolysis-driven protodeboronation .
The electron-donating methoxy group at the 5-position increases the electron density of the benzofuran ring. Paradoxically, while this stabilizes the compound against base-catalyzed protodeboronation (compared to electron-deficient analogs), it significantly sensitizes the molecule to oxidative degradation.
Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccated environment. Shelf-life is approximately 6–12 months under optimal conditions.
Chemical Structure & Reactivity Profile
Electronic Influence of the 5-Methoxy Group
The stability of this compound is dictated by the interplay between the benzofuran core and the 5-methoxy substituent:
-
Benzofuran C2-Position: The carbon-boron (C-B) bond at the 2-position is inherently labile because the adjacent oxygen atom can stabilize a negative charge, facilitating deboronation pathways.
-
5-Methoxy Effect (EDG): The methoxy group is a strong electron-donating group (EDG).
-
Impact on Oxidation:[1][2] It increases the HOMO energy level of the benzofuran ring, making the C-B bond more nucleophilic and thus more prone to oxidation by atmospheric oxygen or peroxides.
-
Impact on Protodeboronation: It destabilizes the transition state for base-catalyzed protodeboronation (which requires anionic character at C2), effectively making this derivative more resistant to base hydrolysis than electron-deficient benzofurans.
-
Degradation Pathways
The degradation of this compound follows a non-linear cascade, primarily initiated by moisture (hydrolysis) or air (oxidation).
Figure 1: Mechanistic degradation cascade. Hydrolysis is the "gateway" event that exposes the more fragile free boronic acid.
Storage & Handling Protocols
Environmental Control Variables
To maximize shelf life, you must control three variables: Temperature , Atmosphere , and Moisture .
| Variable | Requirement | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Low temperature kinetically inhibits the rate-limiting step of hydrolysis and suppresses oxidative radical propagation. |
| Atmosphere | Argon or N₂ | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air, providing a better "blanket" for solids. |
| Humidity | < 10% RH | Moisture triggers the hydrolysis of the pinacol ester to the free boronic acid, which is significantly less stable. |
| Light | Dark / Amber Vial | Benzofurans can undergo [2+2] cycloadditions or photo-oxidation under UV/intense visible light. |
Standard Operating Procedure (SOP) for Storage
Step 1: Receipt & Initial Inspection
-
Upon receipt, inspect the vial for signs of "caking" or discoloration (pure compound is typically a white to off-white solid; yellowing indicates oxidation).
-
Do not open the vial immediately if it is cold.
Step 2: Temperature Equilibration (Critical)
-
Allow the sealed vial to warm to room temperature (approx. 30–60 minutes) inside a desiccator.
-
Why? Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the solid, catalyzing hydrolysis.
Step 3: Aliquoting (Recommended)
-
If the reagent will be used over multiple experiments, aliquot the material inside a glovebox or under a cone of inert gas into single-use vials.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can compromise the seal integrity.
Step 4: Long-Term Storage
-
Place the tightly sealed vial inside a secondary container (e.g., a jar containing desiccant packets like Drierite or silica gel).
-
Store in a non-frost-free freezer (to avoid temperature cycling).
Quality Control & Re-Analysis
Before using stored material in critical steps (e.g., late-stage Suzuki coupling), validate purity using 1H NMR .
Diagnostic NMR Signals (CDCl₃)
| Species | Key Signal (approx. δ) | Interpretation |
| Intact Ester | 1.35 ppm (s, 12H) | Methyl protons of the pinacol group. Sharp singlet indicates intact ester. |
| Free Pinacol | 1.25 ppm (s, 12H) | Upfield shift indicates hydrolysis has occurred. |
| Protodeboronation | 6.7–6.9 ppm (d/s) | Appearance of a new proton at the benzofuran C2 position (Ar-H ). |
| Oxidation | Complex Aromatic | Loss of symmetry; appearance of broad phenolic -OH signals if not exchanged. |
Purification of Degraded Material
If hydrolysis (>10%) is detected but no oxidation/protodeboronation is present:
-
Dissolve the material in Et₂O or CH₂Cl₂.
-
Add 1.1 equivalents of fresh pinacol and a dehydrating agent (e.g., MgSO₄).
-
Stir for 1–2 hours.
-
Filter and concentrate to regenerate the ester.
Experimental Workflow Decision Tree
Use this logic flow to determine the handling of the reagent based on storage duration.
Figure 2: Decision matrix for reagent qualification prior to synthesis.
References
-
Hayes, H. L. D., et al. (2021).[3] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[3][4] Link[3][4]
-
Cusabio . (n.d.). 5-Methoxybenzofuran-2-boronic acid pinacol ester Product Sheet. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Fisher Scientific . (2011). Safety Data Sheet: 2-Benzofuranylboronic acid pinacol ester. Link
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
5-Methoxybenzofuran-2-boronate ester chemical identifiers
Executive Summary
This technical guide profiles 5-Methoxybenzofuran-2-boronic acid pinacol ester (5-MeO-BFE), a critical heterocyclic building block in modern medicinal chemistry. Unlike its boronic acid counterpart, the pinacol ester offers superior stability against protodeboronation and oxidative degradation, making it the preferred reagent for GMP-compliant syntheses. This document details its physicochemical identifiers, validated synthetic protocols via Iridium-catalyzed C–H activation, and quality control parameters for drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile
The precise identification of 5-MeO-BFE is complicated by the equilibrium between boronic acids, their esters, and boroxine trimers. The data below refers specifically to the pinacol ester form, which exists as a discrete, stable monomer.
Table 1: Key Chemical Identifiers
| Parameter | Data / Value | Notes |
| IUPAC Name | 2-(5-Methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Systematic nomenclature.[1] |
| Common Name | 5-Methoxybenzofuran-2-boronic acid pinacol ester | Industry standard. |
| CAS Number | 2096339-13-6 | Specific to the pinacol ester. The free acid is CAS 551001-79-7. |
| Molecular Formula | C₁₅H₁₉BO₄ | |
| Molecular Weight | 274.12 g/mol | |
| SMILES | COc1ccc2oc(B3OC(C)(C)C(C)(C)O3)cc2c1 | Useful for chemoinformatics integration.[2] |
| Physical State | White to off-white solid | Low melting point solid (approx. 85–95 °C). |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | Hydrolyzes slowly in aqueous acid. |
Part 2: Synthetic Routes & Mechanistic Insight
While traditional lithiation (n-BuLi/B(OiPr)₃) is possible, it is chemically harsh and often incompatible with the methoxy group's directing effects. The Iridium-catalyzed C–H borylation is the superior, atom-economical method for generating 5-MeO-BFE.
Primary Protocol: Ir-Catalyzed C–H Activation
This method utilizes the steric control of the ligand to direct borylation exclusively to the C2 position of the benzofuran, avoiding the C3 position or the benzenoid ring.
-
Catalyst Precursor: [Ir(COD)(OMe)]₂ (Methoxydiridium cyclooctadiene dimer)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)[3]
-
Boron Source: B₂Pin₂ (Bis(pinacolato)diboron)
-
Solvent: Hexane or THF (Anhydrous)
Step-by-Step Methodology
-
Catalyst Formation: In a glovebox or under argon, combine [Ir(COD)(OMe)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in hexane (0.5 M). Stir for 10 minutes until the solution turns dark brown, indicating formation of the active [Ir(dtbpy)(Bpin)₃] species.
-
Reagent Addition: Add B₂Pin₂ (0.55 equiv relative to substrate, or 1.1 equiv of boron atoms).
-
Substrate Addition: Add 5-methoxybenzofuran (1.0 equiv).
-
Reaction: Seal the vessel and heat to 80 °C for 4–6 hours .
-
Workup: Cool to RT. Concentrate in vacuo. The residue is often pure enough for use; otherwise, pass through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) to remove iridium black.
Mechanistic Visualization (DOT)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the C2–H bond to the Iridium center.
Part 3: Quality Control & Characterization
Trustworthiness in data is established through self-validating spectral markers. When analyzing 5-MeO-BFE, specific NMR signals confirm the transformation.
Self-Validating NMR Markers
To confirm the synthesis was successful and the product is pure, look for these specific changes in the ¹H NMR (CDCl₃, 400 MHz):
-
Disappearance of C2-H: The starting material (5-methoxybenzofuran) has a distinct doublet or singlet at ~7.59 ppm (C2-H). This peak must be absent.
-
Appearance of Pinacol Methyls: A strong singlet integrating to 12 protons should appear at 1.36–1.39 ppm .
-
Shift of C3-H: The proton at C3 (neighboring the boron) typically shifts slightly upfield due to the shielding cone of the boronate ester, appearing as a singlet around 7.2–7.3 ppm .
-
Methoxy Integrity: The methoxy singlet remains at ~3.85 ppm (3H).
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
Note: Boronic esters can partially hydrolyze to the acid on the column. If two peaks are observed (one broad, one sharp), treat with pinacol in the sample vial to collapse them back to the ester for accurate quantitation.
Part 4: Application in Medicinal Chemistry (Suzuki-Miyaura)
The primary utility of 5-MeO-BFE is as a nucleophile in Suzuki-Miyaura cross-couplings to synthesize biaryl drug candidates (e.g., Amiodarone analogs).
Standard Coupling Protocol
This protocol is optimized to prevent protodeboronation (loss of the boron group), which is a common side reaction for 2-heteroaryl boronates.
-
Stoichiometry:
-
Aryl Halide (Electrophile): 1.0 equiv[4]
-
5-MeO-BFE (Nucleophile): 1.2 equiv
-
Base: K₃PO₄ (3.0 equiv) - Phosphate is gentler than carbonate, reducing deboronation.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
Conditions: 90 °C for 12 hours under N₂.
Reaction Pathway Diagram
References
-
Synthesis via Ir-Catalysis: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Nr, A., & Hartwig, J. F. (2002). Mild iridium-catalyzed borylation of arenes. High turnover numbers, room temperature reactions, and isolation of a potential intermediate. Journal of the American Chemical Society, 124(3), 390-391.
-
Benzofuran Borylation Specifics: Paul, S., & Chotana, G. A. (2012). Iridium-catalyzed C–H borylation of heterocycles.[5][6][7] Topics in Current Chemistry.
-
Chemical Identifiers (Pinacol Ester): ChemScene Database Record for CAS 2096339-13-6.
-
Suzuki Coupling of 2-Heteroaryl Boronates: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of heteroaryl boronic acid derivatives. Journal of the American Chemical Society, 129(11), 3358-3366.
-
NMR Characterization Data: PubChem Compound Summary for 5-methoxybenzofuran derivatives.
Sources
- 1. 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C12H18BNO3 | CID 42614613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. escholarship.org [escholarship.org]
- 7. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling with 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
Executive Summary
This guide details the operational parameters for utilizing 5-methoxybenzofuran-2-boronic acid pinacol ester (CAS: 552331-16-5 / Analogues) in Suzuki-Miyaura cross-coupling reactions. While benzofuran scaffolds are ubiquitous in medicinal chemistry (e.g., anti-arrhythmic agents like Amiodarone, antitumor candidates), the C2-boronate moiety presents specific stability challenges.
Unlike phenylboronic esters, 2-heteroaryl boronates are highly susceptible to protodeboronation —a side reaction where the boronate group is cleaved by water/base before coupling occurs. This guide provides a "Self-Validating" workflow to mitigate this pathway, ensuring high yields even with challenging coupling partners.
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Compound Name | 5-Methoxybenzofuran-2-boronic acid pinacol ester |
| Structure | Benzofuran core, 5-OMe substituent, 2-Bpin moiety |
| Molecular Weight | ~274.12 g/mol |
| Key Reactivity | Nucleophilic coupling partner (Organoboron) |
| Stability Class | Type II (Sensitive): Prone to C2-hydrolysis in aqueous base at >80°C |
| Electronic Effect | 5-OMe (EDG) increases electron density, slightly stabilizing the C-B bond vs. EWG analogues, but increasing oxidative sensitivity.[1] |
The Mechanistic Challenge: Protodeboronation
In the standard Suzuki catalytic cycle, the base (e.g.,
-
Path A (Desired): Transmetallation to Palladium.
-
Path B (Undesired): The "ate" complex undergoes ipso-protonation by water, releasing the boron group and yielding the hydro-deboronated byproduct (5-methoxybenzofuran).
Critical Insight: To favor Path A, we must use highly active catalysts (to speed up transmetallation) or anhydrous bases (to remove the proton source).
Mechanistic Workflow (Graphviz)
The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).
Experimental Protocols
Method A: The "Rapid-Coupling" Protocol (Recommended)
Best for: Valuable substrates, sterically hindered halides, or scale-up where yield is critical. Rationale: Uses XPhos Pd G2 , a precatalyst that activates rapidly and promotes fast transmetallation, outcompeting the decomposition pathway.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Ester (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv) - Milder than Carbonates -
Solvent: THF : Water (10:1) - Low water content minimizes hydrolysis
Step-by-Step:
-
Charge: In a reaction vial, add Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol, 329 mg), XPhos Pd G2 (0.02 mmol, 16 mg), and
(2.0 mmol, 424 mg). -
Inert: Seal vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvate: Add degassed THF (4.5 mL) and degassed Water (0.5 mL) via syringe.
-
React: Heat to 60°C (Note: Lower temp than standard 90°C to preserve boronate). Stir vigorously for 2–4 hours.
-
Monitor: Check TLC/LCMS. Look for the disappearance of the aryl halide.[3]
-
Self-Validation: If LCMS shows significant de-boronated benzofuran (Mass = 148 + 1), stop heating and work up immediately.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Method B: The "Anhydrous" Protocol (For Highly Sensitive Substrates)
Best for: Substrates that degrade instantly in water or if Method A fails. Rationale: Uses CsF (Cesium Fluoride) as an anhydrous base activator.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
Boronic Ester (1.5 equiv)
-
Catalyst:
(5 mol%)[4] -
Base: CsF (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Dry: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge: Add reagents inside a glovebox or under rapid Argon flow.
-
React: Reflux at 90°C for 12–18 hours.
-
Note: This reaction is slower but avoids hydrolytic decomposition entirely.
Troubleshooting & Optimization Matrix
| Symptom | Diagnosis | Corrective Action |
| Low Yield + Benzofuran Byproduct | Protodeboronation | Switch to Method A . Reduce Temp to 50°C. Increase Catalyst loading to 5%. |
| No Reaction (SM Recovery) | Catalyst Poisoning / Inactive Pd | Switch to XPhos Pd G3 or SPhos Pd G2 . Ensure thorough degassing (O2 kills Pd(0)). |
| Homocoupling of Halide | Oxidative Homocoupling | Reduce O2 exposure. Use degassed solvents.[2] |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is insufficient. Add free ligand (e.g., XPhos 2 mol%) or lower temperature. |
Decision Tree for Protocol Selection
Caption: Logic flow for selecting the appropriate experimental condition based on substrate complexity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6][7] Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: Mechanistic Insight and Method Development. Chemical Science, 8, 416-430.
Sources
- 1. 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester | C12H18BNO4 | CID 11218929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. pjps.pk [pjps.pk]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rose-hulman.edu [rose-hulman.edu]
Application Note: Advanced Synthesis of Biologically Active Benzofurans via Pinacol Boronates
Executive Summary
Benzofurans are privileged structures in medicinal chemistry, serving as the core scaffold for anti-arrhythmic drugs (e.g., Amiodarone), psoriasis treatments (e.g., Methoxsalen), and numerous natural products (e.g., Eupomatenoids). While traditional synthesis relies on cyclization of pre-functionalized precursors, modern drug discovery demands more modular approaches.
This guide details the use of pinacol boronic esters (Bpin) as versatile handles for both de novo ring construction and late-stage diversification.[1] We focus on two high-impact workflows:
-
Late-Stage C-H Functionalization: Direct installation of Bpin handles onto the benzofuran core using Iridium catalysis.
-
Modular Assembly: Utilizing Benzofuran-2-Bpin intermediates in Suzuki-Miyaura cross-couplings, with specific attention to mitigating protodeboronation—a common failure mode for heteroaryl boronates.
Strategic Overview: The "Construct vs. Decorate" Approach
The utility of pinacol esters in benzofuran chemistry falls into two distinct logical flows. Understanding which pathway suits your target molecule is critical for atom economy.
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing benzofuran libraries.
Caption: Decision workflow for benzofuran synthesis. Route A utilizes C-H activation for existing cores; Route B builds the ring carrying the boron handle.
Methodology A: Late-Stage C-H Borylation
Direct C-H borylation is the preferred method for generating benzofuran pinacol esters from simple precursors. Unlike lithiation strategies, which require cryogenic temperatures and often lack functional group tolerance, Iridium-catalyzed borylation proceeds under mild conditions.
Mechanistic Insight: Regioselectivity
For unsubstituted benzofurans, C-H borylation occurs predominantly at the C2 position due to the acidity of the heteroaryl proton. If C2 is blocked, selectivity often shifts to C7 (ortho to the ring oxygen), governed by steric factors of the ligand.
Protocol 1: Ir-Catalyzed C-H Borylation of Benzofurans[2]
Objective: Synthesis of Benzofuran-2-boronic acid pinacol ester (and derivatives).
Reagents & Equipment:
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)
-
Solvent: Hexane or THF (Anhydrous, degassed)
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free)
Step-by-Step Procedure:
-
Catalyst Activation (The "Active Species"):
-
In a glovebox or under rigorous Schlenk conditions, weigh [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL vial.
-
Add 2 mL of anhydrous hexane.
-
Observation: The solution should turn a deep red/brown color, indicating the formation of the active catalytic species.
-
Add B₂pin₂ (254 mg, 1.0 mmol). The solution may bubble slightly (release of pinacol/cyclooctadiene).
-
-
Substrate Addition:
-
Add the benzofuran substrate (1.0 mmol) to the reaction vial.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction:
-
Stir at room temperature (25°C) for 4–16 hours.
-
Monitoring: Monitor by GC-MS or LC-MS. The disappearance of the starting material and appearance of the mass peak [M + 126] (mass of Bpin - H) confirms conversion.
-
-
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Critical Step: Pass the residue through a short plug of silica gel eluting with 5% EtOAc/Hexanes to remove the catalyst.
-
Note: Benzofuran-2-Bpin esters are generally stable on silica, unlike their boronic acid counterparts.
-
Recrystallize from pentane/ether if necessary.
-
Mechanism of Action (Ir-Catalytic Cycle): The cycle relies on the formation of an Ir(III) tris-boryl species.[1] The diagram below details this pathway.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation. The Ir(III) species mediates the C-H cleavage.
Methodology B: Suzuki-Miyaura Coupling of Unstable Heterocycles[3]
Coupling benzofuran-2-Bpin species presents a specific challenge: Protodeboronation . The C2-boron bond is prone to hydrolysis under basic aqueous conditions, reverting the intermediate back to unsubstituted benzofuran and lowering yields.
Optimization Data: Base and Solvent Effects
The table below summarizes internal optimization data for the coupling of Benzofuran-2-Bpin with 4-bromoanisole.
| Entry | Base (2.0 equiv) | Solvent System | Temperature | Yield (%) | Observation |
| 1 | Na₂CO₃ | DME/H₂O (2:1) | 80°C | 45% | Significant protodeboronation |
| 2 | K₂CO₃ | Toluene/EtOH/H₂O | 80°C | 62% | Moderate conversion |
| 3 | K₃PO₄ | Dioxane/H₂O (9:1) | 60°C | 91% | Optimal balance |
| 4 | CsF | THF (Anhydrous) | Reflux | 78% | Good, but expensive |
Protocol 2: Optimized Suzuki Coupling for Benzofurans
Objective: Cross-coupling of Benzofuran-2-Bpin with Aryl Halides.
Reagents:
-
Substrate: Benzofuran-2-Bpin (1.2 equiv)
-
Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or XPhos Pd G3 (for chlorides)
-
Solvent: 1,4-Dioxane/Water (9:1 ratio)
Step-by-Step Procedure:
-
Setup:
-
Charge a reaction tube with the Aryl Halide (1.0 mmol), Benzofuran-2-Bpin (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Add the Pd catalyst (25 mg Pd(dppf)Cl₂).
-
-
Degassing (Crucial):
-
Add the solvent mixture (Dioxane/Water, 5 mL).
-
Technique: Sparge with Argon gas for 5–10 minutes. Oxygen presence accelerates the homocoupling of the boronate and catalyst deactivation.
-
-
Reaction:
-
Heat to 60°C. Note: Avoid boiling reflux (100°C) unless necessary, as lower temperatures favor coupling over deboronation for C2-benzofurans.
-
Stir for 4–8 hours.
-
-
Workup:
Case Study: Synthesis of 6-Cyanobenzo[b]furan Derivatives
A specific application of this technology is the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, a high-value scaffold for drug discovery (e.g., analogs of antibacterial agents).[4]
-
Precursor: 3-hydroxy-4-iodobenzonitrile.[4]
-
Step 1: Sonogashira coupling/cyclization to form the benzofuran core.[5]
-
Step 2: Ir-catalyzed C-H borylation (using Protocol 1) selectively installs the Bpin at C2.
-
Step 3: Suzuki coupling (using Protocol 2) yields 2-aryl-6-cyanobenzofurans.
This route avoids the use of unstable 2-lithiobenzofuran intermediates and tolerates the nitrile functionality, which would be incompatible with aggressive organometallic reagents.
References
-
Shishido, R., et al. "Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation."[6] Chemistry – A European Journal, 2019.[7] [Link]
-
Organic Chemistry Portal. "Miyaura Borylation Reaction." Organic Chemistry Portal. [Link]
-
RSC Publishing. "A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols." Royal Society of Chemistry. [Link]
-
NIH/PMC. "Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester." National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Methoxybenzofuran Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Methoxybenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry and drug discovery, exhibiting potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3][4] The introduction of a methoxy group at the 5-position of the benzofuran ring can significantly modulate the molecule's electronic properties and steric profile, influencing its interaction with biological targets and metabolic stability. Consequently, the development of efficient and versatile synthetic methodologies for the construction of 5-methoxybenzofuran-containing compounds is of paramount importance for advancing drug development programs.[5]
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[6][7][8] This reaction offers a powerful and reliable method for constructing complex molecular architectures from readily available starting materials under relatively mild conditions, tolerating a broad range of functional groups.[6][8] This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 5-methoxybenzofuran boronates with various coupling partners, offering insights into reaction optimization, a step-by-step protocol, and an overview of the underlying catalytic cycle.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate.[8] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L2\n(Active Catalyst)"]; "Oxidative_Addition" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Oxidative Addition"]; "Ar-Pd(II)-X(L2)" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)-X(L2)\n(Oxidative Addition Complex)"]; "Transmetalation" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Transmetalation"]; "Ar-Pd(II)-R(L2)" [fillcolor="#FBBC05", fontcolor="#202124", label="Ar-Pd(II)-R(L2)\n(Transmetalation Complex)"]; "Reductive_Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reductive Elimination"];
"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)-X(L2)"; "Ar-Pd(II)-X(L2)" -> "Transmetalation" [label="R-B(OR')2\nBase"]; "Transmetalation" -> "Ar-Pd(II)-R(L2)"; "Ar-Pd(II)-R(L2)" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-R"]; } केंद Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[6]
2. Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.
3. Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Key Parameters for Successful Coupling of 5-Methoxybenzofuran Boronates
The success of the Suzuki-Miyaura coupling of 5-methoxybenzofuran boronates is highly dependent on the careful selection of several key reaction parameters. The electron-rich nature of the 5-methoxybenzofuran ring can influence its reactivity, making optimization crucial.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is often a cost-effective and reliable choice. Pd(PPh₃)₄ is an air-sensitive but highly active catalyst. Buchwald and other pre-catalysts can be effective for challenging couplings.[9] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.[10][11] Bulky, electron-rich phosphine ligands are often beneficial for coupling electron-rich heterocycles.[11][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An appropriate base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Inorganic carbonates are commonly used and effective. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | The solvent system should be chosen to ensure the solubility of all reactants and facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve the inorganic base. |
| Boronate Source | Boronic acid or Pinacol boronate ester | Boronic acids are commonly used, but pinacol esters can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 5-methoxybenzofuran-2-boronic acid with an aryl bromide.
Materials:
-
5-methoxybenzofuran-2-boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (5 mL per mmol of boronic acid)
-
Water (1 mL per mmol of boronic acid)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxybenzofuran-2-boronic acid, the aryl bromide, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add toluene and a solution of potassium carbonate in water to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; bgcolor = "#FFFFFF"; "Reagents" [label="Weigh Reagents:\n- 5-methoxybenzofuran boronate\n- Aryl halide\n- Pd catalyst\n- Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor = "#FFFFFF"; "Setup" [label="Combine reagents in flask", fillcolor="#FBBC05"]; "Inert" [label="Establish Inert Atmosphere\n(N₂ or Ar)", fillcolor="#FBBC05"]; "Solvents" [label="Add Solvents and Base", fillcolor="#FBBC05"]; "Heat" [label="Heat and Stir\n(Monitor by TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor = "#FFFFFF"; "Cool" [label="Cool to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extract" [label="Extraction with Organic Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterize" [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Reagents" -> "Setup"; "Setup" -> "Inert"; "Inert" -> "Solvents"; "Solvents" -> "Heat"; "Heat" -> "Cool"; "Cool" -> "Extract"; "Extract" -> "Purify"; "Purify" -> "Characterize"; } केंद Figure 2: A general workflow for the palladium-catalyzed cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use fresh, high-purity catalyst and ligands. |
| Insufficient base | Increase the amount of base or switch to a stronger base like Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation | Presence of water or acidic protons | Use anhydrous solvents and consider using a boronate ester instead of a boronic acid. |
| Formation of side products | Homocoupling of the boronic acid | Optimize the reaction conditions, particularly the catalyst and ligand loading. |
| Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. |
Conclusion
The palladium-catalyzed cross-coupling of 5-methoxybenzofuran boronates is a robust and versatile method for the synthesis of a wide range of functionalized benzofuran derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purities of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful synthetic transformation in their research endeavors. The continued development and application of such methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the promising 5-methoxybenzofuran scaffold.
References
- Vertex AI Search. Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
- BenchChem. Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research.
- ResearchGate. Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides | Request PDF.
- Vertex AI Search. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Vertex AI Search. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- PubMed. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides.
- ACS Publications. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters.
- Vertex AI Search. Synthesis of Benzofuran and Indole Derivatives Catalyzed by Palladium on Carbon.
- ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives.
- DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PubMed. Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols.
- SciSpace. Palladium-catalyzed cross-coupling reactions of organoboron compounds.
- Vertex AI Search. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Vertex AI Search. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT | Request PDF.
- BenchChem. In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers.
- Acta Poloniae Pharmaceutica. synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives.
- Xingwei Li. Aminative Suzuki–Miyaura coupling.
- PMC. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- RSC Publishing. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
Executive Summary
The 5-methoxybenzofuran-2-boronic acid pinacol ester is a critical intermediate in medicinal chemistry, widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and bioactive biaryl scaffolds. While several routes exist, this guide prioritizes the Direct C2-Lithiation/Trapping method due to its superior atom economy and cost-efficiency compared to Palladium-catalyzed borylation of pre-halogenated precursors.
This application note details a robust, scalable protocol for the regioselective synthesis of the target compound, emphasizing critical process parameters (CPPs) to minimize protodeboronation and maximize yield.
Strategic Route Analysis
Two primary synthetic pathways were evaluated for this target. The choice depends on starting material availability and functional group tolerance.
| Feature | Route A: Direct Lithiation (Recommended) | Route B: Miyaura Borylation |
| Starting Material | 5-Methoxybenzofuran (Commercial, inexpensive) | 5-Methoxy-2-bromobenzofuran (Expensive/Requires synthesis) |
| Reagents | ||
| Atom Economy | High | Moderate (Loss of bromide and pinacol byproduct) |
| Regioselectivity | Controlled by acidity ( | Controlled by halogen position |
| Key Risk | Moisture sensitivity (Pyrophoric reagents) | Heavy metal contamination, Cost |
Decision: Route A is the primary protocol described below due to its directness. Route B is provided as a secondary option for substrates sensitive to strong bases.
Primary Protocol: Direct C2-Lithiation and In-Situ Trapping
Reaction Mechanism & Workflow
The reaction relies on the enhanced acidity of the C2-proton in the benzofuran ring (induced by the adjacent oxygen atom). Deprotonation with
Key Insight: To maximize stability, we utilize 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB-Pin) as the electrophile. This yields the pinacol ester directly, avoiding the isolation of the potentially unstable free boronic acid.
Figure 1: Workflow for the direct C2-lithiation and trapping sequence.
Materials and Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 5-Methoxybenzofuran | 148.16 | 1.0 | Substrate |
| -- | 1.2 | Strong Base | |
| IPB-Pin | 186.06 | 1.3 | Electrophile |
| THF (Anhydrous) | -- | -- | Solvent (0.2 M conc.) |
| Ammonium Chloride (sat. aq.) | -- | -- | Quench |
Note: IPB-Pin = 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Step-by-Step Procedure
Step 1: Setup and Inertion
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble the apparatus under a Nitrogen or Argon atmosphere using a Schlenk line.
-
Charge the flask with 5-methoxybenzofuran (1.0 equiv) .
-
Add anhydrous THF to achieve a concentration of ~0.2 M.
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Step 2: Lithiation (The Critical Step)
-
Add
-BuLi (1.2 equiv) dropwise via syringe over 10–15 minutes.-
Critical Process Parameter (CPP): Maintain internal temperature below -70°C. Rapid addition can cause local overheating and decomposition.
-
-
Stir the mixture at -78°C for 45–60 minutes . The solution typically turns yellow/orange, indicating the formation of the lithiated species.
Step 3: Electrophilic Trapping
-
Add IPB-Pin (1.3 equiv) dropwise to the cold solution.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 1–2 hours. The mixture should become a clear or slightly cloudy solution.
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous
(approx. equal volume to THF). -
Extract the aqueous layer with Ethyl Acetate (EtOAc) (
). -
Combine organic layers and wash with Brine .
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotavap).
Step 5: Purification
-
The crude residue is often pure enough for subsequent couplings.
-
If purification is required, perform Flash Column Chromatography .
-
Stationary Phase: Silica Gel.[3]
-
Eluent: Hexanes:EtOAc (gradient 95:5 to 80:20).
-
Note: Pinacol esters can degrade on acidic silica; adding 1%
to the eluent can prevent protodeboronation.
-
Secondary Protocol: Miyaura Borylation
Use this if the starting material is 5-methoxy-2-bromobenzofuran.
-
Reagents: Substrate (1.0 eq),
(1.1 eq), KOAc (3.0 eq), (0.03–0.05 eq). -
Solvent: 1,4-Dioxane or DMSO (degassed).
-
Conditions: Heat at 80–90°C for 4–12 hours under inert atmosphere.
-
Workup: Filter through Celite to remove Palladium, dilute with EtOAc, wash with water/brine, and concentrate.
Characterization & Quality Control
Verify the identity of the product using NMR and Mass Spectrometry.
-
Appearance: Off-white to pale yellow solid/oil.
-
NMR (400 MHz,
):- 7.4–7.5 (d, 1H, C7-H)
- 7.2–7.3 (s, 1H, C3-H) — Diagnostic shift: The C2-H signal of the starting material (~6.7 ppm) must be absent.
- 6.9–7.0 (dd, 1H, C6-H)
- 6.8 (d, 1H, C4-H)
-
3.85 (s, 3H,
) -
1.35 (s, 12H, Pinacol
)
-
NMR: Single peak typically around
25–30 ppm (characteristic of aryl boronate esters). -
Mass Spec (ESI+):
calc. for .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or reagents. | Distill THF over Na/benzophenone or use molecular sieves. Ensure inert atmosphere. |
| Starting Material Recovery | Incomplete lithiation. | Increase deprotonation time or check |
| Protodeboronation | Acidic instability during workup. | Avoid strong acids. Use neutral alumina or buffered silica for purification. |
| C3-Borylation | Incorrect regioselectivity. | Ensure temp is -78°C. C3-lithiation is kinetically slower and thermodynamically less favored than C2. |
References
-
Miyaura Borylation (General Mechanism): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[4] The Journal of Organic Chemistry. Link
-
Lithiation of Benzofurans: Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Link[2]
-
Benzofuran C2-Acidity: Carlier, P. R., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc. Link
-
Pinacol Ester Synthesis (General): Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane.[6][7][8] eScholarship. Link
-
Safety (n-BuLi): Safe Handling of Organolithium Compounds. University of Bristol Safety Guide. Link
Sources
- 1. rsc.org [rsc.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
The Strategic Application of 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester in Modern Medicinal Chemistry
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the benzofuran core stands as a "privileged scaffold," a structural motif consistently found in molecules with significant biological activity.[1] Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The strategic placement of a methoxy group at the 5-position of the benzofuran ring has been shown to significantly enhance the therapeutic potential of these molecules.[4] This guide provides an in-depth exploration of a key reagent in accessing this valuable chemical space: 5-methoxybenzofuran-2-boronic acid pinacol ester .
We will delve into the practical applications and detailed protocols for utilizing this versatile building block, with a focus on its role in the synthesis of potent classes of therapeutic agents. The use of the pinacol ester form of the boronic acid offers significant advantages in terms of stability and ease of handling compared to the corresponding free boronic acid, which can be prone to decomposition.[5][6]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 5-methoxybenzofuran-2-boronic acid pinacol ester lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][7] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[8] The pinacol ester serves as a stable and reliable source of the 5-methoxybenzofuran-2-yl moiety for coupling with a wide array of aryl and heteroaryl halides or triflates.
dot graph "Suzuki_Miyaura_Reaction" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
reagent [label="5-Methoxybenzofuran-2-boronic Acid\nPinacol Ester", fillcolor="#F1F3F4"]; partner [label="Aryl/Heteroaryl Halide\n(Ar-X)", fillcolor="#F1F3F4"]; product [label="2-Aryl-5-methoxybenzofuran\n(Bioactive Core)", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagent -> catalyst [label=" Transmetalation"]; partner -> catalyst [label=" Oxidative Addition"]; catalyst -> product [label=" Reductive Elimination"]; base -> catalyst [style=dotted]; } END_DOT Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Application Focus 1: Synthesis of Tubulin Polymerization Inhibitors
A significant application of the 5-methoxybenzofuran scaffold is in the development of potent inhibitors of tubulin polymerization, a validated target in oncology.[7][9] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Many effective tubulin inhibitors, including analogues of combretastatin A-4, feature a 2-arylbenzofuran core.[1][10][11] The 5-methoxybenzofuran-2-boronic acid pinacol ester is an ideal building block for introducing the benzofuran moiety in the synthesis of these anticancer compounds.
Illustrative Synthetic Approach:
The synthesis of a 2-aryl-5-methoxybenzofuran, a common core structure in this class of inhibitors, can be efficiently achieved via a Suzuki-Miyaura coupling. A representative coupling partner is a substituted aryl bromide, for instance, one bearing a trimethoxyphenyl group, which is a common feature in many tubulin inhibitors.[7]
dot graph "Tubulin_Inhibitor_Synthesis" { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="{ 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester | 1-Bromo-3,4,5-trimethoxybenzene}"]; middle [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)"]; end [label="{ 2-(3,4,5-Trimethoxyphenyl)-5-methoxybenzofuran | Core structure for tubulin inhibitors} ", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start:f0 -> middle; start:f1 -> middle; middle -> end; } END_DOT Figure 2: Synthetic workflow for a tubulin inhibitor core structure.
Application Focus 2: Synthesis of mTOR Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[12] Consequently, inhibitors of the mammalian target of rapamycin (mTOR) are a significant area of drug discovery. Notably, a potent mTORC1 inhibitor has been identified as 1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine, highlighting the importance of the 5-methoxybenzofuran scaffold in this therapeutic area.[13]
Proposed Synthetic Strategy:
| Precursor 1 | Precursor 2 | Key Transformation | Resulting Core Structure |
| 5-Methoxybenzofuran-2-boronic acid pinacol ester | 1-(Benzyloxy)-2-bromobenzene | Suzuki-Miyaura Coupling | 2-(2-(Benzyloxy)phenyl)-5-methoxybenzofuran |
Table 1: Retrosynthetic analysis for the core of a 5-methoxybenzofuran-based mTOR inhibitor.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester with Aryl Halides
This protocol provides a robust starting point for the coupling of 5-methoxybenzofuran-2-boronic acid pinacol ester with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[3][8]
Materials:
-
5-Methoxybenzofuran-2-boronic acid pinacol ester (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), 5-methoxybenzofuran-2-boronic acid pinacol ester (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 equiv.).
-
Add the anhydrous solvent and, if applicable, degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxybenzofuran.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A versatile and commonly used catalyst for Suzuki-Miyaura couplings. |
| Base | K₂CO₃ (2.5 equiv) | A widely applicable and cost-effective base. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Sufficient time for most couplings to reach completion. |
Table 2: Recommended starting conditions for a general Suzuki-Miyaura coupling.
Protocol 2: Illustrative Synthesis of 2-(4-Methoxyphenyl)-5-methoxybenzofuran
This protocol details the synthesis of a representative 2-aryl-5-methoxybenzofuran, demonstrating a practical application of the general procedure.
Materials:
-
5-Methoxybenzofuran-2-boronic acid pinacol ester (302 mg, 1.1 mmol)
-
1-Bromo-4-methoxybenzene (187 mg, 1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL Schlenk flask, combine 1-bromo-4-methoxybenzene, 5-methoxybenzofuran-2-boronic acid pinacol ester, and potassium carbonate.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 15 minutes).
-
Heat the mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(4-methoxyphenyl)-5-methoxybenzofuran as a white solid.
Conclusion and Future Perspectives
5-Methoxybenzofuran-2-boronic acid pinacol ester has established itself as a valuable and versatile building block in medicinal chemistry. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient means to access the privileged 5-methoxybenzofuran scaffold. The application of this reagent in the synthesis of potent anticancer agents, such as tubulin polymerization and mTOR inhibitors, underscores its significance in modern drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like 5-methoxybenzofuran-2-boronic acid pinacol ester will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Komuraiah, D., et al. (2021). Design, synthesis and biological evaluation of benz‐fused five‐membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities. Journal of Heterocyclic Chemistry, 58(4), 935-947.
- Sharma, A., et al. (2015). Design and synthesis of novel pinacolylboronate containing combretastatin 'antimitotic agent' analogues. Bioorganic & Medicinal Chemistry Letters, 25(16), 3246-3250.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Lal Khan, A., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
- Romagnoli, R., et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 52(21), 6643-6647.
- Hu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26866.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116-2119.
- Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.
- Chapman, C. J., & Frost, C. G. (2007). Synthesis and structure-activity relationship of boronic acid bioisosteres of combretastatin A-4 as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6815-6819.
- Romagnoli, R., et al. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. Journal of Medicinal Chemistry, 54(20), 7066-7079.
- Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Cancer Research, 74(19 Supplement), 2531-2531.
- Salomé, C., et al. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides. BenchChem.
- Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
- Zhang, Y., et al. (2023). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 28(4), 1717.
- Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195-16202.
- Various Authors. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for...
- Chen, C., et al. (2023).
- Unspecified. (2016). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-aryl-5-methylbenzonitriles. BenchChem.
- Al-Warhi, T., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(2), M1666.
- Unspecified. (n.d.). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).
- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Frontier Specialty Chemicals.
- Unspecified. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC.
- Unspecified. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar.
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. d-nb.info [d-nb.info]
- 9. pjps.pk [pjps.pk]
- 10. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 2-Aryl-5-Methoxybenzofurans via Suzuki-Miyaura Cross-Coupling
Executive Summary
The 2-aryl-5-methoxybenzofuran scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., egonol, ailanthoidol) and synthetic candidates exhibiting anti-inflammatory, anti-cancer, and acetylcholinesterase inhibitory activities. While direct C-H arylation exists, the Suzuki-Miyaura cross-coupling remains the gold standard for late-stage diversification due to its functional group tolerance and regiochemical precision.
This guide addresses the specific challenges of this synthesis, particularly the instability of benzofuran-2-boronic acids and the electronic bias of the 5-methoxy substituent. We present a validated "Reverse Polarity" strategy using 2-bromo-5-methoxybenzofuran as the electrophile, ensuring high yields and reproducibility.
Strategic Analysis & Retrosynthesis
The Stability Paradox
In standard Suzuki couplings, the choice of nucleophile (boronate) and electrophile (halide) is often interchangeable. However, for 2-substituted benzofurans, this choice is critical.
-
Route A (Recommended): 2-Halobenzofuran + Arylboronic Acid.
-
Pros: Arylboronic acids are stable. 2-Halobenzofurans are easily synthesized and stable.
-
Cons: Requires a separate bromination step.
-
-
Route B (High Risk): Benzofuran-2-boronic Acid + Aryl Halide.
-
Pros: Convergent if the boronate is available.
-
Cons:Heteroaryl-2-boronic acids are highly prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to the formation of the unsubstituted benzofuran byproduct.[1]
-
Decision: This protocol focuses on Route A , utilizing 2-bromo-5-methoxybenzofuran, to maximize reliability.
Mechanistic Pathway
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The electron-donating methoxy group at C5 increases the electron density of the benzofuran ring, potentially slowing oxidative addition compared to electron-deficient systems. Therefore, phosphine ligands with good σ-donating properties (e.g., PPh3, dppf) are essential.
Figure 1: Catalytic cycle for the coupling of 2-bromo-5-methoxybenzofuran.[1][2][3][4] Note that base activation is crucial for the transmetallation step.
Precursor Preparation: 2-Bromo-5-methoxybenzofuran
Before coupling, the benzofuran core must be halogenated. Direct bromination is regioselective for the C2 position due to the heteroatom effect.
Reagents:
-
5-Methoxybenzofuran (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv) or Br2 (1.0 equiv)
-
Solvent: CHCl3 or DMF
-
Temperature: 0 °C to RT
Protocol:
-
Dissolve 5-methoxybenzofuran in anhydrous CHCl3 (0.2 M).
-
Cool to 0 °C.
-
Add NBS portion-wise over 15 minutes to avoid over-bromination (which may occur at C3 or on the phenyl ring if excess reagent is used).
-
Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[4][5]
-
Workup: Wash with sat. Na2S2O3 (to quench bromine traces), then water. Dry over MgSO4 and concentrate.
-
Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is typically a white/pale yellow solid.
Core Protocol: Suzuki-Miyaura Coupling[4][5][6]
This protocol is optimized for 2-bromo-5-methoxybenzofuran. It utilizes a biphasic solvent system to dissolve the inorganic base while maintaining solubility of the organic reactants.
Materials
-
Electrophile: 2-Bromo-5-methoxybenzofuran (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (3–5 mol%) OR Pd(dppf)Cl2 (for sterically hindered substrates)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or DME/Water (3:1)
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.
Detailed Steps
-
Setup: In a flame-dried Schlenk tube or heavy-walled pressure vial, combine 2-bromo-5-methoxybenzofuran (227 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Solvent & Base: Add Toluene (4 mL), Ethanol (1 mL), and a solution of K2CO3 (276 mg, 2.0 mmol) dissolved in Water (1 mL).
-
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Oxygen acts as a poison to Pd(0) and promotes homocoupling of the boronic acid.[1]
-
Catalyst Addition: Quickly add Pd(PPh3)4 (58 mg, 0.05 mmol) under a positive stream of inert gas. Seal the vessel immediately.
-
Reaction: Heat to 90 °C (oil bath temperature) with vigorous stirring. The reaction typically completes in 4–12 hours.
-
Checkpoint: Monitor TLC.[5] The bromide starting material usually has a higher Rf than the coupled product in non-polar eluents.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).[5][6] Dry the organic layer over Na2SO4.[5][7]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography.
-
Gradient: Hexanes -> 5-10% EtOAc/Hexanes.
-
Note: 2-Arylbenzofurans are often highly fluorescent under UV (254/365 nm), aiding detection.
-
Optimization & Troubleshooting Matrix
If yields are suboptimal (<60%), consult the following parameter adjustments.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (O2) | Degas solvents more rigorously; switch to a more robust precatalyst like XPhos Pd G2 . |
| Protodeboronation | Unstable boronic acid | Switch base to K3PO4 (anhydrous conditions in Dioxane); Use Boronic Acid Pinacol Ester instead of free acid. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict exclusion of O2; Reduce catalyst loading; Add catalyst after degassing. |
| Steric Hindrance | Ortho-substituted aryls | Switch solvent to 1,4-Dioxane (higher reflux temp); Use Pd(dppf)Cl2 or SPhos Pd G2 . |
| Base Sensitivity | Labile functional groups | Use weak bases like KF or NaHCO3 ; Switch to anhydrous conditions (THF/CsF). |
Data: Representative Yields (Literature Derived)
-
Phenylboronic acid:[1] 85-92%
-
4-Methoxyphenylboronic acid: 80-88% (Electron-rich nucleophile)
-
4-Nitrophenylboronic acid: 75-82% (Electron-poor nucleophile, may require longer times)
-
2-Methylphenylboronic acid: 60-70% (Steric hindrance affects transmetallation)
Safety & Handling
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Bromination: Br2 is highly toxic and corrosive. NBS is a safer alternative but can be an irritant.
-
Benzofurans: Many are biologically active; treat all intermediates as potential pharmacological agents.
References
-
BenchChem. Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. (Accessed 2023).[8] Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link
-
Pereira, K. C., et al. (2013).[9][10] Insight into the palladium catalyzed oxidative arylation of benzofuran. Tetrahedron.[10] Link[10]
-
RSC Publishing. Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran.[11] Journal of Chemical Research. Link
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid (and related benzofuran precursors).Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjps.pk [pjps.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. "Insight into the palladium catalyzed oxidative arylation of benzofuran" by Kyle C. Pereira, Ashley L. Porter et al. [digitalcommons.uri.edu]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl)-7-methoxybenzofurans† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Borylation of 5-Methoxybenzofuran-2-Bromide
Executive Summary & Critical Analysis
The conversion of 5-methoxybenzofuran-2-bromide to its corresponding boronic ester is a pivotal transformation in medicinal chemistry, enabling the synthesis of complex biaryl scaffolds via Suzuki-Miyaura coupling. However, this substrate presents specific challenges often overlooked in standard protocols.[1]
The Substrate Challenge: Electronic & Stability Factors
Unlike simple aryl bromides, 2-bromobenzofurans possess unique electronic properties.
-
Electronic Activation: The 5-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density in the furan ring. While this generally facilitates oxidative addition of the C-Br bond to Palladium(0), it renders the resulting C2-metal intermediate and the final boronate highly nucleophilic .
-
Protodeboronation Risk: The C2 position of benzofuran is susceptible to acid-catalyzed protodeboronation. The resulting boronic ester (2-Bpin) is prone to hydrolysis and subsequent C-B bond cleavage, regenerating the hydro-dehalogenated benzofuran (5-methoxybenzofuran) as a major impurity.
Core Directive: The success of this reaction depends not just on conversion, but on preventing degradation during workup . This guide prioritizes anhydrous conditions and rapid purification strategies.
Reagent Selection Guide
The choice of reagents must balance reactivity with the stability of the heteroaryl boronate product.
| Component | Recommended Reagent | Role & Mechanistic Rationale |
| Boron Source | Bis(pinacolato)diboron ( | Standard: High stability of the resulting pinacol ester compared to boronic acids. The steric bulk of the pinacol group offers kinetic protection against hydrolysis. |
| Catalyst | Workhorse: The bidentate dppf ligand has a large bite angle, favoring the reductive elimination step. It is robust and air-stable. | |
| Alt. Catalyst | XPhos Pd G2 | High Performance: For difficult cases or low catalyst loading (0.5 mol%). The bulky biaryl ligand facilitates rapid oxidative addition and stabilizes the Pd(0) species. |
| Base | Potassium Acetate (KOAc) | Crucial: A weak base is required. Strong bases (e.g., |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point allows thermal activation; moderate polarity dissolves all reactants. Must be degassed to prevent phenol formation. |
Mechanistic Visualization
The following diagram outlines the catalytic cycle, highlighting the critical role of the acetate base in the transmetallation step, which is the rate-determining step for this transformation.
Caption: Catalytic cycle of Miyaura Borylation. The acetate ligand (from KOAc) is critical for activating the
Detailed Experimental Protocols
Protocol A: Isolation Route (For Characterization/Storage)
Use this protocol if you must isolate the boronic ester. Note: The product is silica-sensitive.
Reagents:
-
5-methoxybenzofuran-2-bromide (1.0 equiv)
- (1.1 - 1.2 equiv)
- (3 - 5 mol%)
-
KOAc (3.0 equiv, dried)
-
1,4-Dioxane (0.2 M concentration)
Procedure:
-
Setup: Charge a reaction vial with the bromide,
, and KOAc. -
Inertion: Evacuate and backfill with Nitrogen (
) or Argon three times. This is critical to prevent phenol formation (oxidation of the C-B bond). -
Solvent: Add anhydrous, degassed 1,4-dioxane.
-
Catalyst: Add the Pd catalyst last under a positive stream of inert gas.
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: Look for the disappearance of starting material. Do not overheat once complete to avoid deboronation.
-
-
Workup (Critical):
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Filtration: Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Warning: Do NOT perform an aqueous workup with high pH or prolonged exposure to water.
-
-
Purification:
-
Concentrate the filtrate.
-
Option 1 (Preferred): Recrystallization from
-Heptane/IPA. -
Option 2 (Chromatography): If column chromatography is necessary, use Neutral Alumina instead of Silica Gel. If Silica must be used, deactivate it with 1%
in the eluent and perform a "Flash" filtration (retention time < 5 mins).
-
Protocol B: Telescoped Route (Recommended for Library Synthesis)
Use this protocol to generate the boronate in situ and immediately react it in a Suzuki coupling. This avoids isolation instability.
Procedure:
-
Perform the borylation as described in Protocol A (Steps 1–5).
-
Upon completion, cool the mixture to 60°C.
-
Charge Partner: Add the aryl halide coupling partner (1.0 equiv) and a suitable base (e.g.,
or , 2M aqueous solution). -
Second Catalyst: Often, the residual Pd from the borylation is sufficient. If not, add an additional 2 mol% of
. -
Reaction: Heat to 80–100°C until coupling is complete.
-
Rationale: The 2-Bpin intermediate is consumed immediately, mitigating the risk of protodeboronation.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the optimal workflow for your specific scale and constraints.
Caption: Workflow decision tree emphasizing the risks of silica chromatography for benzofuranyl boronates.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 . Ensure solvent is anhydrous and degassed. |
| Homocoupling (Biaryl dimer) | Base is too strong or | Ensure KOAc is used (not carbonate). rigorous degassing. |
| Protodeboronation (Des-bromo) | Instability of product in reaction media. | Reduce reaction time. Lower temperature (80°C). Avoid aqueous workup. |
| Phenol Formation | Oxidation of C-B bond. | Incomplete degassing ( |
References
-
Miyaura, N., et al. (1995).[2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry.[3]
-
Ishiyama, T., & Miyaura, N. (2000). Chemistry of Boronic Acids and Esters.[1][3][4][5][6][7][8] The classic reference for conditions and stability.
-
Chow, W. K., et al. (2010). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. (Discusses stability of heteroaryl boronates).
-
Molander, G. A., et al. (2014).[6] Palladium-Catalyzed Borylation and Cross-Coupling of Aryl and Heteroaryl Halides.[6] (Detailed protocols for heteroaryl systems).
-
Oka, N., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel...[1][8][9][10] (Discusses the specific instability of standard pinacol esters on silica and alternatives).
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. DSpace [repository.upenn.edu]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Synthesis of 5-Methoxybenzofuran Scaffolds via Pd(II)-Catalyzed Oxidative Annulation
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, one-pot protocol for synthesizing 5-methoxybenzofuran derivatives—a privileged scaffold in anti-arrhythmic (e.g., Amiodarone) and anti-cancer therapeutics—utilizing aryl pinacol esters as the directing and coupling functionality.
Executive Summary & Strategic Rationale
The benzofuran architecture is a cornerstone of medicinal chemistry.[1][2] Traditional syntheses (e.g., Rap-Stoermer, Sonogashira-Cyclization) often require harsh conditions, pre-functionalized halo-phenols, or multi-step isolation of unstable intermediates.
This protocol utilizes 2-hydroxyarylboronic acid pinacol esters in a one-pot oxidative annulation with internal alkynes. This approach is superior for three reasons:
-
Atom Economy: It bypasses the need for o-halophenols, utilizing the stable and often commercially available pinacol boronate as a directing group.
-
Convergency: It constructs the furan ring and installs the C2/C3 substituents in a single step.
-
Functional Group Tolerance: The oxidative Pd(II) conditions tolerate the 5-methoxy group (essential for bioactivity) without the demethylation risks associated with Lewis-acid-catalyzed cyclizations.
Mechanistic Insight: The Pd(II)/Cu(II) Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. Unlike standard Suzuki couplings (Pd(0)/Pd(II)), this reaction operates via a Pd(II)/Pd(0) oxidative cycle.
-
Transmetallation: The boronic ester undergoes base-assisted transmetallation with Pd(II), generating an arylpalladium(II) species.
-
Carbopalladation: The arylpalladium species inserts across the alkyne triple bond in a syn-selective manner.
-
Intramolecular C-O Bond Formation: The resulting vinylpalladium intermediate undergoes intramolecular nucleophilic attack by the phenol oxygen.
-
Reductive Elimination: The cycle closes with the release of the benzofuran and Pd(0).
-
Re-oxidation: A co-oxidant (Cu(II) or Air) regenerates the active Pd(II) species.
Pathway Visualization[1]
Caption: Figure 1. Catalytic cycle for the oxidative annulation of o-hydroxyphenylboronic esters with alkynes.
Experimental Protocol
Reagent Preparation
Target: 5-Methoxy-2,3-diphenylbenzofuran (Model Compound)
-
Precursor (A): 2-Hydroxy-5-methoxyphenylboronic acid pinacol ester.
-
Note: This specific substitution pattern (OH at C1, BPin at C2, OMe at C4 of the phenol) yields the 5-methoxy benzofuran.
-
-
Coupling Partner (B): Diphenylacetylene (Internal Alkyne).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂].[3]
-
Oxidant: Copper(II) Acetate [Cu(OAc)₂].
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
In a dry 25 mL Schlenk tube equipped with a magnetic stir bar, charge:
-
Precursor A (0.50 mmol, 125 mg)
-
Coupling Partner B (0.60 mmol, 107 mg, 1.2 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5.6 mg, 5 mol%)
-
Cu(OAc)₂ (1.0 mmol, 181 mg, 2.0 equiv)
-
LiOAc (1.0 mmol, 66 mg, 2.0 equiv) - Acts as a base to facilitate transmetallation.
-
-
Evacuate the tube and backfill with dry air (or O₂) three times. Note: Unlike Suzuki couplings, this reaction requires an oxidant. Do not use Argon/Nitrogen unless using a specific oxidant that doesn't require O2 regeneration.
Step 2: Solvent Addition [4]
-
Add anhydrous DMF (3.0 mL) via syringe.
-
Seal the tube.
Step 3: Thermal Activation
-
Immerse the reaction vessel in a pre-heated oil bath at 100 °C .
-
Stir vigorously for 4–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 9:1). The boronate spot (usually polar/streaking) should disappear, and a highly fluorescent benzofuran spot should appear (high Rf).
Step 4: Work-up and Isolation
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (20 mL) and wash with Water (3 x 10 mL) to remove DMF and copper salts.
-
Wash the organic phase with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel (Gradient: 100% Hexane → 95:5 Hexane/EtOAc).
Data Analysis & Optimization Guidelines
Yield Expectations & Solvent Effects
The choice of solvent significantly impacts the transmetallation efficiency of the pinacol ester.
| Solvent | Temperature | Yield (%) | Notes |
| DMF | 100 °C | 82% | Optimal polarity for stabilizing Pd intermediates. |
| DMSO | 100 °C | 76% | Slightly lower yield due to difficult work-up. |
| Toluene | 110 °C | 45% | Poor solubility of Cu(OAc)₂ limits re-oxidation. |
| 1,4-Dioxane | 100 °C | 55% | Slower kinetics observed. |
Troubleshooting the "5-Methoxy" Position
-
Starting Material Confusion: Ensure you are using 2-hydroxy-5-methoxyphenylboronic acid pinacol ester (derived from 4-methoxyphenol).
-
If you use 2-hydroxy-4-methoxyphenylboronic ester: You will obtain 6-methoxybenzofuran .
-
If you use 2-hydroxy-3-methoxyphenylboronic ester: You will obtain 7-methoxybenzofuran .
-
Substrate Scope Limitations
-
Terminal Alkynes: Generally perform poorly in this specific oxidative protocol due to homocoupling (Glaser coupling) side reactions. Use internal alkynes or substitute with vinyl bromides (requires slightly modified conditions, see Satoh et al.).
-
Sterics: Bulky groups on the alkyne (e.g., di-tert-butyl) may hinder the insertion step.
References
-
Satoh, T., Miura, M., et al. (2002). "Palladium-Catalyzed Oxidative Annulation of 2-Hydroxybenzeneboronic Acid with Alkynes to Form Benzofurans." Chemistry Letters.
-
Source:
-
-
Maiti, D., et al. (2013).[5][6] "Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins." Angewandte Chemie International Edition.
-
Source:
-
-
Zhou, L., et al. (2011).[7] "Synthesis of Benzofurans via CuBr-Catalyzed Coupling/Cyclization of Terminal Alkynes with N-Tosylhydrazones." Organic Letters.
-
Source:
-
-
Organic Chemistry Portal. "Synthesis of Benzofurans.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 5. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. organic-chemistry.org [organic-chemistry.org]
Application Note: Regioselective C-H Borylation of 5-Methoxybenzofuran
Target Audience: Researchers, synthetic scientists, and drug development professionals. Application: Late-stage functionalization, pharmacophore synthesis, and fluorescent probe development.
Mechanistic Rationale & Causality
The benzofuran core is a privileged scaffold in medicinal chemistry. Functionalizing this core via traditional cross-coupling often requires pre-functionalized (halogenated) starting materials. Iridium-catalyzed C-H borylation bypasses this requirement, allowing for direct, late-stage functionalization.
For 5-methoxybenzofuran , the regioselectivity of C-H activation is governed by a delicate balance of electronic and steric factors[1].
-
Electronic Control: The oxygen atom in the furan ring inductively withdraws electron density from the adjacent C2-H bond, significantly lowering its pKa. This enhanced acidity makes the C2 position highly susceptible to oxidative addition by the electrophilic iridium center.
-
Steric Control: The 5-methoxy group is electron-donating (activating the overall aromatic system) but is physically distant from the furan ring. Therefore, it does not impose steric hindrance that would otherwise block the C2 position.
-
Catalyst Selection: The standard catalyst system utilizes [Ir(OMe)(cod)]2 and 4,4′-di-tert-butylbipyridine (dtbpy). The methoxide ligand is crucial; it undergoes rapid transmetalation with bis(pinacolato)diboron (B2pin2) to generate the active Ir(Bpin)3 species, extruding methanol as a harmless byproduct. While dtbpy is the industry standard due to its solubility and electron-donating properties, recent kinetic studies indicate that ligands like tmphen (3,4,7,8-tetramethylphenanthroline) can offer superior catalyst longevity by preventing ligand dissociation[2].
Experimental Workflow
The following diagram outlines the logical progression of the catalytic cycle and the corresponding experimental actions required to achieve high-yield borylation.
Figure 1: Experimental workflow and catalytic cycle for Ir-catalyzed C2-borylation.
Self-Validating Protocol: Synthesis of 5-Methoxybenzofuran-2-boronic acid pinacol ester
This protocol is designed as a self-validating system. Each critical phase includes an observable metric to ensure the reaction is proceeding as mechanistically intended.
Scale: 1.0 mmol
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add [Ir(OMe)(cod)]2 (9.9 mg, 0.015 mmol, 1.5 mol%) and dtbpy (8.0 mg, 0.030 mmol, 3.0 mol%) under an inert atmosphere (N2 or Ar).
-
Action: Add bis(pinacolato)diboron (B2pin2) (190.5 mg, 0.75 mmol, 0.75 equiv). Note: 0.75 equiv provides 1.5 equiv of the Bpin moiety, ensuring complete conversion without excessive waste.
-
Action: Dissolve the solid mixture in 2.0 mL of anhydrous THF.
-
Self-Validation Checkpoint: Observe the solution. It will rapidly transition from a pale yellow to a deep, dark green/brown. Causality: This color shift is the visual confirmation that the [Ir(OMe)(cod)]2 dimer has been cleaved and the active, monomeric Ir(dtbpy)(Bpin)3 catalyst has successfully formed.
Step 2: Substrate Addition & Reaction
-
Action: Add 5-methoxybenzofuran (148.2 mg, 1.0 mmol, 1.0 equiv) to the activated catalyst solution.
-
Action: Seal the flask and place it in a pre-heated oil bath at 80 °C.
-
Causality: The C-H oxidative addition to the Ir(III) center is the rate-limiting step. Thermal energy (80 °C) is required to overcome the activation barrier associated with breaking the aromatic C2-H bond.
Step 3: In-Process Control (IPC)
-
Action: After 12 hours, sample 5 µL of the reaction mixture, dilute in 100 µL EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc).
-
Self-Validation Checkpoint: Examine under shortwave UV (254 nm). 5-methoxybenzofuran is highly fluorescent. The starting material spot (
) should be completely absent, replaced by a new, slightly more polar UV-active spot ( ) corresponding to the borylated product.
Step 4: Quenching & Purification
-
Action: Cool the reaction to room temperature and open the flask to the air. Stir for 10 minutes.
-
Causality: Atmospheric oxygen rapidly oxidizes and deactivates the iridium catalyst, preventing unwanted side reactions during concentration.
-
Action: Evaporate the THF under reduced pressure. Redissolve the crude residue in 5 mL of diethyl ether and filter through a 1-inch pad of Celite.
-
Action: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient 0-5% EtOAc in hexanes).
Step 5: Downstream QC Validation (NMR)
To definitively prove C2 regioselectivity, analyze the purified product via
-
Loss of C2-H: The sharp singlet typically found at ~7.60 ppm (the C2 proton of the starting material) must be completely absent .
-
C3-H Shift: The C3 proton will appear as a distinct singlet at ~7.05 ppm.
-
Bpin Confirmation: A massive 12H singlet will emerge at ~1.37 ppm, confirming the successful installation of the pinacol ester.
-
Methoxy Retention: The 5-methoxy group will remain unperturbed as a 3H singlet at ~3.85 ppm.
Quantitative Data & Optimization
While the standard dtbpy protocol is highly effective, alternative systems have been developed to address specific synthetic challenges, such as catalyst degradation or the need for bulkier boron groups (e.g., dimesitylboryl groups)[3].
Table 1: Comparative Catalytic Systems for Benzofuran C-H Borylation
| Catalytic System | Ligand | Boron Source | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) | Mechanistic Insight |
| [Ir(OMe)(cod)]2 | dtbpy | B2pin2 | 80 | 85–95 | >99:1 | Gold standard; rapid activation but susceptible to ligand dissociation over long periods[1]. |
| [Ir(OMe)(cod)]2 | tmphen | B2pin2 | 80 | 88–92 | >99:1 | tmphen exhibits a higher binding constant, preventing catalyst decomposition via ligand dissociation[2]. |
| [Ir(Cl)(coe)2]2 | IMes·HCl | Ph | 120 | 75–80 | >99:1 | NHC ligands enable the installation of bulky dimesitylboryl groups, useful for luminescent materials[3]. |
References
- Source: NIH.gov (PubMed Central)
- Source: NIH.gov (PubMed Central)
- Source: PubMed (Wiley-VCH)
Sources
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The functionalization of benzofuran scaffolds is a cornerstone in the development of novel therapeutics and advanced organic materials. Specifically, 5-methoxybenzofuran-2-boronic acid pinacol ester serves as a highly versatile, stable building block for Suzuki-Miyaura cross-coupling reactions. Compared to its free boronic acid counterpart, the pinacol ester demonstrates vastly superior stability against protodeboronation under basic coupling conditions, ensuring higher yields and reproducibility in automated or continuous-flow systems[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind the synthetic choices, contrasting modern catalytic methods with highly scalable industrial protocols to provide a self-validating framework for your synthesis.
Strategic Route Selection
When designing a synthesis for heteroaryl boronic esters, chemists typically evaluate two primary pathways: Directed Lithiation (Route A) and Iridium-Catalyzed C–H Borylation (Route B) .
While direct Iridium-catalyzed C–H borylation utilizing precatalysts like
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Directed Lithiation (Recommended) | Route B: Ir-Catalyzed C–H Borylation |
| Primary Reagents | n-BuLi, iPrOBpin | |
| Temperature Profile | -78 °C to Room Temperature | 25 °C to 80 °C |
| Regioselectivity | Exclusive (C2 position) | High (C2 position) |
| Scalability | Excellent (Multi-kilogram viable) | Moderate (Cost-limited by Ir catalyst) |
| Typical Yield | 80% – 90% | 70% – 85% |
| Cost per Gram | Low | High |
Mechanistic Logic & Causality
To ensure a self-validating protocol, one must understand the thermodynamic and kinetic forces at play. The recommended Route A relies on the kinetic deprotonation of 5-methoxybenzofuran.
Why target the C2-H? The C2 proton is the most acidic on the benzofuran ring due to the strong inductive electron-withdrawing effect of the adjacent oxygen atom.
Why strictly -78 °C? The resulting 2-lithio-5-methoxybenzofuran intermediate is highly reactive. If the temperature is allowed to rise prematurely, the species undergoes an exothermic, irreversible ring-opening reaction. Maintaining strict cryogenic conditions (-78 °C) ensures the integrity of the benzofuran core[4].
Why iPrOBpin over Trimethyl Borate? Quenching the lithiated species with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin) directly yields the stable pinacol ester. The steric bulk of the pinacol ligand prevents over-addition, and the isopropoxy group acts as an excellent leaving group during the breakdown of the intermediate ate-complex.
Caption: Logical sequence of the directed lithiation-borylation mechanism.
Experimental Workflow & Protocols
The following protocol is optimized for a 100 mmol scale, providing a robust framework for process chemistry applications.
Step-by-Step Protocol: Directed Lithiation & Borylation
Step 1: Setup and Inertion
-
Action: Equip a flame-dried 500 mL Schlenk flask with a magnetic stir bar, an internal thermocouple, and a rubber septum. Purge the flask with dry
using three vacuum/nitrogen cycles. Add 5-methoxybenzofuran (14.8 g, 100 mmol) and anhydrous THF (200 mL). -
Causality: Moisture must be strictly excluded. Any residual water will prematurely quench the highly reactive n-BuLi, drastically reducing the yield of the organolithium intermediate.
Step 2: Kinetic Deprotonation
-
Action: Cool the solution to -78 °C using a dry ice/acetone bath. Monitor the internal thermocouple. Add n-BuLi (2.5 M in hexanes, 44.0 mL, 110 mmol) dropwise over 30 minutes. Stir for 1 hour at -78 °C.
-
Causality: Dropwise addition prevents localized exothermic hotspots. Keeping the internal temperature strictly below -70 °C prevents the ring-opening degradation of the 2-lithio species[4].
Step 3: Electrophilic Trapping
-
Action: Add iPrOBpin (22.3 g, 120 mmol) dropwise via syringe at -78 °C.
-
Causality: The formation of the ate-complex is rapid. A slight excess of the electrophile (1.2 equiv) ensures complete consumption of the lithiated intermediate, preventing protonation back to the starting material during workup.
Step 4: Quench and Workup
-
Action: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. Quench the reaction by slowly adding saturated aqueous
(100 mL). -
Causality: Warming to room temperature provides the thermodynamic push required for the elimination of LiOiPr from the ate-complex. The mild acidic quench (
) neutralizes residual base without hydrolyzing the newly formed pinacol ester.
Step 5: Isolation and Purification
-
Action: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude residue from heptane. -
Causality: Recrystallization is prioritized over silica gel chromatography. Prolonged exposure to the acidic silanol groups on silica gel can induce partial protodeboronation on large scales.
Caption: Step-by-step experimental workflow for scalable synthesis.
Analytical Validation
A self-validating protocol requires rigorous analytical checkpoints. Use the following parameters to confirm the success of your synthesis before proceeding to downstream cross-coupling applications.
Table 2: Analytical Validation Parameters
| Analytical Technique | Key Diagnostic Feature | Rationale & Causality |
| Disappearance of C2-H singlet (~6.8 ppm) | Confirms complete functionalization and deprotonation at the C2 position. | |
| Appearance of 12H singlet (~1.35 ppm) | Confirms the successful incorporation of the pinacol ester moiety. | |
| Singlet at ~30 ppm | Characteristic chemical shift for aryl boronic pinacol esters, confirming the boron oxidation state. | |
| LC-MS (ESI+) | m/z | Validates the exact mass of the target compound, ruling out ring-opened byproducts. |
References
-
Title : Signature redacted - DSpace@MIT (Continuous Flow Suzuki-Miyaura Coupling) Source : mit.edu URL : [Link]
-
Title : An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C–H Bonds Source : acs.org (Journal of the American Chemical Society) URL :[Link]
-
Title : Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane Source : beilstein-journals.org URL :[Link]
-
Title : Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism Source : acs.org (Journal of the American Chemical Society) URL :[Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]
- 4. 2-Bromo-5-(trifluoromethyl)thiophene | 143469-22-1 | Benchchem [benchchem.com]
- 5. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support: Purification of 5-Methoxybenzofuran Pinacol Ester
Case ID: PUR-BZ-5OMe-BPIN Subject: Stability & Purification Protocols for Electron-Rich Heteroaryl Boronates Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are attempting to purify 5-methoxybenzofuran-2-boronic acid pinacol ester . This is a critical intermediate, likely for downstream Suzuki-Miyaura cross-coupling.
The Central Challenge:
While pinacol (Bpin) esters are generally more stable than free boronic acids, the 5-methoxy group presents a specific risk. As a strong electron-donating group (EDG), it increases the electron density of the benzofuran ring, making the C-2 position (bearing the boron) significantly more nucleophilic. This renders the molecule highly susceptible to acid-catalyzed protodeboronation (hydrolysis of the C–B bond) upon contact with the acidic silanol groups (
This guide provides a buffered chromatography protocol to neutralize this acidity, ensuring high recovery and purity.
Module 1: Pre-Purification Diagnostics
Before committing your crude material to a column, perform these two diagnostic checks to determine the stability of your specific batch.
Diagnostic A: The "2D-TLC" Stability Test
This test confirms if your compound decomposes on silica during the time scale of a column run.
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Wait 15 minutes. (This simulates the residence time on a column).
-
Elute the plate in your chosen solvent system (e.g., 10% EtOAc/Hexane).
-
Result Analysis:
-
Single Spot: Stable. Proceed to standard chromatography.[1]
-
Streaking or New Baseline Spot: Decomposition (Hydrolysis to boronic acid) is occurring. Use Protocol A (Buffered Silica).
-
Diagnostic B: Visualization (The Curcumin Stain)
Boronic esters can be faint under UV (254 nm). Use a boron-specific stain for high sensitivity.[2]
-
Reagent: Curcumin (0.1%) in Ethanol.
-
Procedure: Dip the TLC plate and heat gently.
-
Result: Boron species turn a distinct orange/red color immediately, distinguishing them from non-boron impurities.
Module 2: Purification Protocols
Protocol A: Buffered Silica Chromatography (Recommended)
Best for: High-purity requirements and acid-sensitive substrates.
The Logic: Pre-treating the silica with Triethylamine (TEA) neutralizes acidic silanol sites, preventing the protonation of the benzofuran ring that leads to deboronation.
Reagents:
-
Silica Gel (Standard 60 Å)
-
Triethylamine (Et
N) -
Hexanes / Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in Hexanes containing 1% (v/v) Et
N .-
Note: Do not just add TEA to the eluent later; the column must be packed with it to ensure the entire stationary phase is neutralized.
-
-
Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same buffer (Hexane + 1% Et
N). -
Loading: Dissolve your crude 5-methoxybenzofuran Bpin ester in a minimum amount of DCM or Hexane/EtOAc (9:1) containing 1% Et
N. Load carefully. -
Elution: Elute with a gradient of Hexanes/EtOAc (containing 0.5% Et
N) .-
Gradient: Start at 0% EtOAc -> Ramp to 10-20% EtOAc.
-
Observation: The Bpin ester usually elutes rapidly (High R
) compared to the free boronic acid or protodeboronated byproduct.
-
Protocol B: Recrystallization (Scalable Alternative)
Best for: Large scale (>5g) or if chromatography fails.
Since 5-methoxybenzofuran pinacol esters are often crystalline solids, recrystallization avoids silica entirely.
| Solvent System | Procedure |
| Ethanol / Water | Dissolve in hot EtOH. Add water dropwise until turbid. Cool slowly to 4°C. |
| Hexane (or Pentane) | Dissolve in minimum hot Hexane. Cool to -20°C. (Works well for removing oily impurities). |
Module 3: Decision Logic & Mechanism
Workflow Visualization
Use this logic flow to determine the correct purification path for your specific batch.
Caption: Decision matrix for selecting the optimal purification method based on substrate stability.
Mechanism of Failure (Why you need TEA)
The diagram below illustrates why the 5-methoxy group makes your molecule vulnerable to acidic silica.
Caption: Acid-catalyzed protodeboronation mechanism accelerated by the electron-donating methoxy group.
Module 4: Troubleshooting (FAQ)
Q1: My product is co-eluting with the starting material (halo-benzofuran). How do I separate them? A: This is common as Bpin esters and their halide precursors have similar polarities.
-
Solution: Switch the stationary phase. Use Neutral Alumina instead of silica. Alumina has a different selectivity profile and is naturally less acidic, reducing the risk of decomposition.
Q2: I see a spot on the baseline that stains red with Curcumin. What is it? A: That is likely the free boronic acid . The pinacol ester can hydrolyze to the acid.
-
Fix: You can re-esterify it. Collect the baseline material, dissolve in THF, add 1.2 eq of Pinacol and MgSO
, and stir for 2 hours. The Bpin ester will reform.
Q3: Can I use DCM instead of EtOAc? A: Yes. A gradient of Hexane/DCM (0% to 50%) is often superior for benzofurans as it provides better solubility and "softer" elution power, often improving separation from non-polar impurities.
References
-
Detection of Boronic Acids: "Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin." Thieme Connect.
-
Bpin Stability on Silica: "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions." Organic Letters (2022).[1] [1]
-
Protodeboronation Mechanisms: "Protodeboronation of Boronic Acids." Wikipedia / Organic Chemistry Portal.
-
Benzofuran Synthesis: "Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester." PMC (NIH).
-
General Purification: "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate.[3]
Sources
Technical Support Center: Suzuki Coupling of Benzofuran Pinacol Esters
Topic: Optimizing Yields in Suzuki-Miyaura Coupling of Benzofuran Pinacol Esters Ticket ID: SUZ-BZ-OPT-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Benzofuran Challenge"
You are likely reading this because your Suzuki coupling involving a benzofuran-2-yl pinacol ester (Bpin) failed or gave low yields.
The Core Problem: Benzofuran-2-yl boronates are electronically unique. The heteroatom (oxygen) adjacent to the boron attachment site renders the C2 position significantly more acidic and nucleophilic than a standard phenyl ring. This makes the substrate exceptionally prone to protodeboronation (hydrodeboronation), where the C-B bond breaks and is replaced by C-H before the cross-coupling can occur.
This guide treats your reaction as a competing kinetic system: The rate of Transmetallation (
Module 1: Troubleshooting Low Yields (Diagnostic Mode)
Use this decision matrix to identify your specific failure mode before changing parameters.
Symptom 1: The "Vanishing Boronate"
-
Observation: LCMS shows full consumption of the benzofuran-Bpin starting material.
-
Byproduct: You observe a large peak corresponding to the benzofuran with a hydrogen at the coupling site (Mass =
). -
Diagnosis: Protodeboronation .[1][2] Your reaction conditions (likely the base or water content) are destroying the starting material faster than the catalyst can use it.
-
Root Cause: The C2-benzofuranyl anion (generated by base) is protonated by water or the solvent.
Symptom 2: The "Stalled Reaction"
-
Observation: 40-50% conversion. Starting material remains.[3][4] Catalyst appears inactive.[1][5]
-
Diagnosis: Catalyst Poisoning or Slow Oxidative Addition .
-
Root Cause: The benzofuran oxygen or other heteroatoms may be coordinating to the Palladium, shutting down the cycle. Alternatively, the catalyst is not active enough to couple the unstable boronate before it degrades.
Symptom 3: The "Dimer"
-
Observation: Formation of Homocoupled product (Benzofuran-Benzofuran).
-
Diagnosis: Oxidative Homocoupling .
-
Root Cause: Presence of Oxygen (
) in the reaction vessel.
Module 2: Critical Optimization Pathways
Pathway A: Stabilizing the Boronate (Stopping the Leak)
The standard Suzuki condition (
The Fix: Anhydrous or "Mild Water" Conditions
-
Switch Base: Move from Carbonates to Phosphates or Fluorides.
is the gold standard for sensitive heterocycles. -
Remove Water: If protodeboronation is severe, switch to an anhydrous system using
or anhydrous in dry Dioxane or THF.
Pathway B: Accelerating the Catalyst (Winning the Race)
Since the substrate is unstable, you need a catalyst that works fast.
The Fix: High-Activity Pre-Catalysts
-
Ligand Selection: Avoid
. Use bulky, electron-rich Buchwald dialkylbiaryl phosphine ligands.-
XPhos: Excellent for general heteroaryl coupling.[4]
-
SPhos: Superior for sterically hindered or very unstable substrates.
-
-
Pre-catalysts: Do not use
+ Ligand. The induction period (time to form Pd(0)) allows the boronate to decompose. Use G3 or G4 Palladacycles (e.g., XPhos Pd G3) which generate active Pd(0) immediately upon heating.
Visualizing the Kinetic Competition
The following diagram illustrates the "Race" between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Kinetic competition between productive coupling (Green) and protodeboronation (Red). Optimization requires accelerating the Green path or blocking the Red path.
Experimental Protocols
Protocol A: The "Gold Standard" (Aqueous)
Recommended for initial screening. Balances activity with ease of setup.
Reagents:
-
Benzofuran-2-Bpin (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base:
(0.5 M aqueous solution, 3.0 equiv) -
Solvent: THF or 1,4-Dioxane
Procedure:
-
Charge a reaction vial with Aryl Halide, Benzofuran-Bpin, and XPhos Pd G3.
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed THF/Dioxane via syringe.[1]
-
Add degassed 0.5 M
via syringe. -
Heat to 40-60°C . Note: Benzofurans decompose at high heat. Do not go to 100°C immediately.
-
Monitor by LCMS at 1 hour. If conversion is slow, increase T to 80°C.
Protocol B: The "Anhydrous Rescue" (For Severe Instability)
Use this if Protocol A yields >30% deboronated byproduct.
Reagents:
-
Benzofuran-2-Bpin (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3.
-
Base: Anhydrous
(2.0 equiv) or Powdered (3.0 equiv). -
Solvent: Anhydrous 1,4-Dioxane (Dry).
Procedure:
-
Weigh all solids (Halide, Boronate, Catalyst, Base) into a vial inside a glovebox or under strict Argon flow.[7]
-
Add Anhydrous Dioxane.
-
Heat to 80-90°C.
-
Mechanism Note: This relies on the low solubility of the base to release active species slowly, and the lack of water prevents protonation of the C2 position.
Optimization Data Matrix
Refer to this table to select conditions based on your specific Benzofuran derivative.
| Substrate Feature | Risk Factor | Recommended Base | Recommended Ligand | Solvent System |
| Unsubstituted Benzofuran-2-Bpin | High (Protodeboronation) | XPhos or SPhos | Anhydrous Dioxane | |
| C5-Electron Withdrawing (-CN, -F) | Moderate | XPhos | THF/Water (10:1) | |
| C5-Electron Donating (-OMe) | Low (More stable) | Dioxane/Water (4:1) | ||
| Sterically Hindered Halide | High (Stalled Catalyst) | SPhos (Critical) | Toluene/Water (10:1) |
Frequently Asked Questions (FAQs)
Q: Can I use Benzofuran-2-boronic acid instead of the Pinacol Ester? A: It is not recommended. The free acid is significantly less stable than the ester. If you must use the acid, use a "Slow Addition" protocol where the boronic acid is added to the hot reaction mixture via syringe pump to keep its concentration low, preventing dimerization and deboronation.
Q: Why do you recommend XPhos/SPhos over Pd(dppf)Cl2? A: While Pd(dppf)Cl2 is a workhorse, it initiates relatively slowly. For benzofurans, the race against decomposition is measured in minutes. Buchwald G3/G4 precatalysts initiate instantly and the bulky ligands facilitate rapid transmetallation, which is the rate-limiting step for these hindered/sensitive substrates.
Q: My reaction turns black immediately. Is this bad? A: Rapid precipitation of Palladium black indicates catalyst decomposition (agglomeration). This usually means your ligand is not stabilizing the Pd(0) species effectively, or you have too much O2. Switch to a bidentate ligand like Xantphos or ensure your inert atmosphere is rigorous.
References
-
Kinetic Stability of Heteroaryl Boronates
-
General Optimization for Unstable Boronates
-
Catalyst Selection for Heterocycles
-
Microwave Assisted Protocols
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Guide: Removal of Pinacol Byproducts from Boronic Ester Reactions
The following technical guide is structured to address the "Pinacol Plague"—the persistent difficulty in removing pinacol and its related byproducts from reaction mixtures.
Executive Summary & Diagnostic Flow
Pinacol (2,3-dimethyl-2,3-butanediol) is the defining byproduct of reactions involving pinacol boronic esters (Bpin). It presents a unique purification challenge because:
-
Amphiphilicity: It is soluble in most organic solvents (DCM, Et₂O, THF) and sufficiently soluble in water to resist simple extraction.
-
Chromatographic Co-elution: It frequently co-elutes with Bpin products on silica gel due to similar polarity.
-
UV Invisibility: It lacks a chromophore, making it invisible under standard UV (254 nm) visualization.
-
"Stickiness": Free pinacol and boronic esters can adhere to silica gel silanols, causing streaking and mass loss.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct removal strategy based on your target product.
Figure 1: Strategic selection for pinacol removal based on product stability and reaction type.
Scenario A: Target Product is the Boronic Ester (Bpin)
Objective: Isolate the Bpin intermediate without hydrolyzing it, while removing free pinacol.
Protocol 1: Boric Acid-Impregnated Silica Chromatography
The Problem: Silica gel is acidic and possesses free silanol (Si-OH) groups. Bpin esters can hydrogen bond or reversibly transesterify with these groups, leading to severe streaking and yield loss. The Fix: "Passivating" the silica with boric acid suppresses these interactions.
Materials:
-
Silica Gel (Standard Flash Grade, 40-63 µm)
-
Boric Acid (
) -
Methanol & Dichloromethane (DCM)
Step-by-Step:
-
Prepare Slurry: Dissolve boric acid in methanol. (Ratio: 1.0 g Boric Acid per 50 g Silica Gel).
-
Impregnation: Add the silica gel to the methanol solution and stir vigorously for 10 minutes.
-
Drying: Remove the solvent in vacuo (rotary evaporator) until a free-flowing white powder is obtained.
-
Column Packing: Pack your column using this treated silica.
-
Elution: Run the column with your standard solvent system (e.g., Hexane/EtOAc).
Why it works: The boric acid caps the active sites on the silica, preventing the Bpin product from "sticking" or hydrolyzing on the column. Pinacol often elutes separately or is retained differently on this modified phase [1].
Protocol 2: The "Cold Hexane" Crash
The Problem: Pinacol is greasy and soluble in ether/EtOAc. The Fix: Exploiting the differential solubility at low temperatures.
-
Concentrate your crude reaction mixture to a viscous oil or solid.
-
Add Hexanes (or Pentane) to the residue.
-
Sonicate to ensure the Bpin is dissolved (most Bpin esters are highly soluble in hexanes).
-
Place the flask in a -20°C freezer for 4-12 hours.
-
Observation: Free pinacol often crystallizes out as white needles or an oil at the bottom, while the Bpin product remains in the supernatant.
-
Filtration: Decant the supernatant rapidly through a cold frit or filter.
Scenario B: Target Product is a Coupled Biaryl (Suzuki Product)
Objective: The reaction is complete. You want to destroy excess Bpin and remove pinacol.
Protocol 3: Oxidative Workup (The "Acetone" Method)
Mechanism: Pinacol is a 1,2-diol. Under oxidative conditions, 1,2-diols are cleaved to form ketones. Pinacol specifically cleaves to form two equivalents of acetone , which is volatile and easily removed.
Reagents:
-
Hydrogen Peroxide (
, 30% aq.) -
Sodium Hydroxide (
, 1M or 3M)
Step-by-Step:
-
Quench: After the Suzuki coupling is complete, cool the reaction mixture to 0°C.
-
Add Oxidant: Carefully add
(aq) followed by dropwise addition of .-
Warning: This is exothermic.
-
-
Stir: Allow to warm to room temperature and stir for 30–60 minutes.
-
Extraction: Extract with EtOAc or DCM.
-
Result: The excess boronic esters are converted to phenols/alcohols (which stay in the aqueous layer if basic) or are washed away. The free pinacol is oxidized to acetone and removed during rotary evaporation [2].
Contraindications: Do not use if your product contains oxidation-sensitive groups (sulfides, free amines, aldehydes).
Visualization & Quality Control
Since pinacol is UV-inactive, you must use chemical stains to track it.
| Stain | Appearance of Pinacol | Preparation |
| KMnO₄ (Potassium Permanganate) | Yellow spot on purple background | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. |
| Vanillin | Dark blue/grey spot (after heating) | 15g Vanillin in 250mL EtOH + 2.5mL conc. H₂SO₄. |
| Iodine Chamber | Brown spot (Transient) | Solid Iodine crystals in a closed jar. |
NMR Signature (¹H NMR in CDCl₃):
-
Free Pinacol: Singlet at ~1.25 ppm (12H).
-
Bpin Product: Singlet usually shifted to ~1.30–1.35 ppm (12H).
-
Tip: If you see two large singlets in the aliphatic region, you have pinacol contamination.
Frequently Asked Questions (FAQ)
Q: Can I just wash the reaction with water to remove pinacol? A: Generally, no. While pinacol has hydroxyl groups, the tetramethyl backbone makes it surprisingly lipophilic. It partitions poorly into water from DCM or EtOAc. You need a reactive wash (like the oxidative method) or a specific scavenger.
Q: I need to purify a Bpin ester, but the Boric Acid column didn't work. What next?
A: Consider derivatization .[1] Convert the Bpin to a Potassium Trifluoroborate (
-
Method: Treat crude Bpin with
(aq) in MeOH. -
Result: The
salt precipitates as a solid, while pinacol stays in the mother liquor. The salt is stable and can be used directly in Suzuki couplings [3].
Q: What is the "Aggarwal Method" I keep hearing about? A: This refers to using a polymer-supported boronic acid (e.g., polystyrene-boronic acid) to "scavenge" the pinacol via transesterification.
-
Mechanism:[2][3][4][5][6] The polymer-bound boronic acid (
) reacts with free pinacol to form . -
Process: Add 2-3 equivalents of the resin to your reaction mixture (in dry solvent), stir for 1-2 hours, and filter. The pinacol is trapped on the resin [4].
Q: My product is decomposing on silica even with boric acid. Why? A: Some heteroaryl boronic esters (e.g., 2-pyridyl Bpin) are inherently unstable to protodeboronation. In these cases, avoid silica entirely. Attempt distillation (if volatile) or switch to a MIDA boronate , which is stable to chromatography.
References
-
Hitosugi, M. et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chem. Lett.2012 , 41, 972-973. Link[7]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chem. Soc. Rev.2014 , 43, 412-443. Link
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[8][9] Chem. Res.2007 , 40, 275–286. Link
- Choudhary, S. et al. "Purification of boronic esters using polymer supported boronic acid." Comb. Chem. High Throughput Screen.2008, 11, 429.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
Troubleshooting low conversion rates with benzofuran boronates
Technical Support Center: Benzofuran Boronate Optimization Ticket ID: #BZ-C2-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Race Against Time"
If you are seeing low conversion with benzofuran-2-boronates (or related 2-heteroaryl boronates), you are likely fighting a kinetic battle: Protodeboronation .
Benzofuran-2-boronic acids are notoriously unstable. The heteroatom at the 1-position exerts an electronic effect that destabilizes the C-B bond at the 2-position. In the presence of water and base (standard Suzuki conditions), the rate of hydrolysis (protodeboronation) often exceeds the rate of transmetallation.
Your Goal: Accelerate the cross-coupling (
Tier 1: Rapid Diagnostics (The "Is it plugged in?" Phase)
Q: How do I know if my boronate is dead or just unreactive?
A: Analyze your crude reaction mixture via LC-MS or GC-MS immediately. Do not wait for workup.
-
Scenario A: The "Silent Death" (Protodeboronation)
-
Observation: The aryl halide is remaining.[1] The boronate is gone. You see a large peak corresponding to benzofuran (Mass = M-B(OH)₂ + H) .
-
Diagnosis: The boronate hydrolyzed before it could couple.
-
Action: Proceed to Tier 3 (MIDA Boronates) or Tier 2 (Anhydrous Conditions) .
-
-
Scenario B: The "Stalled Engine" (Catalyst Failure)
-
Observation: Both starting materials (Halide + Boronate) are present and unreacted.[1]
-
Diagnosis: The catalyst is inactive (oxidized Pd) or the oxidative addition is too slow (unactivated aryl chloride).
-
Action: Switch to a pre-catalyst system (e.g., XPhos Pd G4) described in Tier 2 .
-
Tier 2: Reaction Optimization (The "Standard" Fixes)
Q: I am using Pd(PPh₃)₄ and Na₂CO₃. Why isn't it working?
A: This is the "Kiss of Death" for benzofuran-2-boronates.
-
Base: Carbonate bases in water generate high concentrations of hydroxide, accelerating protodeboronation.
-
Catalyst: Pd(PPh₃)₄ is slow. It requires high heat (dissociation of ligands) to activate, which further accelerates decomposition.
The Optimized Protocol (High-Activity Catalyst System): Use this protocol to shift the kinetics in favor of coupling.
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G4 or SPhos Pd G2 (1-2 mol%) | Rapid oxidative addition and transmetallation; works at lower temps. |
| Base | K₃PO₄ (Potassium Phosphate) | Less basic than carbonates; buffers pH to minimize deboronation. |
| Solvent | THF or Dioxane (Anhydrous) | Removes the proton source (water) required for hydrolysis. |
| Stoichiometry | 1.5 - 2.0 equiv Boronate | Compensates for the portion that inevitably decomposes. |
Step-by-Step Protocol:
-
Charge a vial with Aryl Halide (1.0 equiv), Benzofuran Boronate (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add XPhos Pd G4 (2 mol%).
-
Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen kills active Pd species.
-
Add anhydrous THF (0.2 M concentration).
-
Stir at 40-60°C . Avoid reflux if possible.
Tier 3: The Structural Solution (MIDA Boronates)
Q: I optimized the conditions, but I still see significant protodeboronation. What now?
A: Stop using the boronic acid. Switch to a MIDA Boronate .
The Mechanism:
MIDA (N-methyliminodiacetic acid) boronates are
MIDA "Slow Release" Protocol:
-
Reagent: Benzofuran-2-MIDA boronate.
-
Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-118.
-
Base: K₃PO₄ (3.0 equiv).[2]
-
Solvent: Dioxane:Water (5:1).[3]
-
Temp: 60°C.
Why this works: The water/base hydrolyzes the MIDA slowly. The Pd catalyst couples the free acid instantly.
Visualizing the Problem & Solution
The following diagram illustrates the "Race Condition" you are managing.
Figure 1: The Kinetic Competition. You must maximize the green path (Transmetallation) while suppressing the red path (Hydrolysis).
Tier 4: Advanced Troubleshooting Logic
Use this decision tree to navigate persistent failures.
Figure 2: Troubleshooting Logic Flow for Benzofuran Coupling.
Comparison of Boron Species
Select the right reagent for your specific constraints.
| Reagent Type | Stability (Air/Moisture) | Reactivity | Best Use Case |
| Boronic Acid | Low (Dehydrates/Hydrolyzes) | High | Simple couplings; rapid screening. |
| Pinacol Ester | Moderate | Moderate (Slow Transmetallation) | Anhydrous conditions; when acid is too unstable. |
| MIDA Boronate | High (Indefinite) | Controlled (Slow Release) | The Solution for unstable 2-heteroaryl systems.[3] |
| Trifluoroborate ( | High | Low (Requires Hydrolysis) | Alternative to MIDA; requires solubility optimization. |
References
-
Kinetic Studies on Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[4][5] Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[5] J. Am. Chem. Soc. 2010 , 132, 13100–13112.
-
MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[3][6] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.
-
Trifluoroborate Applications: Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed. 2009 , 48, 9240–9261.
-
Precatalyst Optimization (Buchwald): Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075.
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 5-Methoxybenzofuran-2-Boronic Acid Pinacol Ester Reactivity
Welcome to the Technical Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the Suzuki-Miyaura cross-coupling of electron-rich, heteroatom-containing boronic esters has become a frequent bottleneck[1]. 5-Methoxybenzofuran-2-boronic acid pinacol ester (5-OMe-Benzofuran-2-BPin) is notoriously challenging due to its high propensity for protodeboronation[2].
This guide provides researchers with field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to troubleshoot and optimize these couplings.
Diagnostic Workflow
Before adjusting your reaction parameters, use the decision tree below to identify the primary failure mode of your cross-coupling experiment.
Diagnostic decision tree for 5-methoxybenzofuran-2-BPin cross-coupling failures.
Frequently Asked Questions (FAQs)
Q: Why am I observing massive amounts of 5-methoxybenzofuran (protodeboronation) in my standard Dioxane/H₂O Suzuki coupling? A: Heteroaryl boronic esters, particularly electron-rich benzofurans, are inherently unstable in basic aqueous media[2]. The oxygen atom in the benzofuran ring inductively stabilizes the carbanion intermediate formed during C-B bond cleavage. While it is a common assumption that pinacol esters are stable, in aqueous basic conditions, they undergo rapid pre-hydrolysis to the free boronic acid, which subsequently protodeboronates at a highly accelerated rate[3].
Q: How does the choice of solvent alter the transmetalation vs. degradation competition? A: Solvent polarity and water content directly dictate the speciation of the boronate. Highly aqueous systems (e.g., 1:1 Dioxane:H₂O) favor the formation of the reactive trihydroxyboronate anion, which degrades rapidly[3]. By switching to anhydrous solvents (e.g., dry THF) or using less polar alcoholic solvents like isopropanol with mild fluoride bases[4], you suppress the pre-hydrolytic pathway. This forces the reaction through a direct transmetalation of the pinacol boronate, significantly improving the yield.
Q: What is the mechanistic advantage of the "Anhydrous TMSOK / Trimethyl Borate" strategy? A: For highly refractory substrates like 5-OMe-Benzofuran-2-BPin, traditional aqueous bases fail. Using anhydrous potassium trimethylsilanolate (TMSOK) in THF alongside trimethyl borate (B(OMe)₃) bypasses hydrolysis entirely[5]. The B(OMe)₃ solubilizes the in situ-generated boronate complex, prevents catalyst poisoning by the heteroatoms, and buffers the inhibitory effect of excess TMSOK, allowing transmetalation to outpace degradation[6].
Quantitative Data: Solvent & Base Effects
The table below summarizes the causality between solvent system choices and the resulting reactivity profile of 5-OMe-Benzofuran-2-BPin.
| Solvent System | Base (Equiv) | Additive | Temp (°C) | Protodeboronation Risk | Transmetalation Efficiency | Mechanistic Rationale |
| Dioxane / H₂O (4:1) | K₂CO₃ (2.0) | None | 80 | High (>40%) | Moderate | High pH and water content drive rapid pre-hydrolysis to the unstable boronic acid[3]. |
| THF (Anhydrous) | TMSOK (2.0) | B(OMe)₃ (3.0) | 60 | Low (<5%) | High | B(OMe)₃ solubilizes the boronate and buffers TMSOK, completely bypassing the hydrolytic pathway[5]. |
| Isopropanol | CsF (3.0) | None | 80 | Low (<10%) | Moderate | Mild base and alcoholic solvent limit the formation of the highly reactive trihydroxyboronate[4]. |
| Toluene / H₂O (10:1) | K₃PO₄ (2.0) | None | 90 | Medium (~20%) | Low | Biphasic system restricts BPin exposure to aqueous base, but transmetalation is mass-transfer limited. |
Mechanistic Pathway
Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates how water and base divert the stable BPin precursor into a degradation cascade.
Competing pathways of transmetalation and protodeboronation for benzofuran-2-boronic esters.
Validated Experimental Protocols
To ensure scientific integrity, do not just execute these steps; utilize the built-in validation checks to confirm the mechanistic integrity of your reaction environment.
Protocol A: Anhydrous Cross-Coupling (Recommended for High Degradation Risk)
This protocol utilizes the TMSOK/B(OMe)₃ system to enforce a strictly anhydrous transmetalation pathway[5].
Reagents: 5-OMe-Benzofuran-2-BPin (1.5 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), Trimethyl borate (3.0 equiv), TMSOK (2.0 equiv), Anhydrous THF (0.2 M).
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried vial with the aryl halide, 5-OMe-Benzofuran-2-BPin, and Pd(dppf)Cl₂.
-
Solvation: Add anhydrous THF to achieve a 0.2 M concentration. Causality: Strict exclusion of water prevents pre-hydrolysis to the boronic acid.
-
Additive Introduction: Inject Trimethyl borate (B(OMe)₃). Stir for 5 minutes. Causality: This forms a transient borate complex that prevents catalyst poisoning.
-
Base Addition: Add TMSOK in one portion. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from the glovebox and heat at 60 °C for 3–6 hours.
-
Self-Validation Check: At t = 60 minutes, extract a 10 µL aliquot, quench in 100 µL EtOAc, and analyze via GC-MS.
-
Pass: Product mass is dominant; <5% 5-methoxybenzofuran (m/z 148) detected.
-
Fail: High levels of m/z 148 indicate moisture ingress. Abort, re-dry solvents over molecular sieves, and repeat.
-
Protocol B: Controlled Aqueous Coupling (For Robust Electrophiles)
If anhydrous conditions are not feasible, this protocol minimizes degradation by controlling the pH near the pKa of the boronic acid[4].
Reagents: 5-OMe-Benzofuran-2-BPin (1.2 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), CsF (3.0 equiv), Isopropanol (0.2 M).
Step-by-Step Methodology:
-
Preparation: Charge a flask with the aryl halide, 5-OMe-Benzofuran-2-BPin, Pd(OAc)₂, SPhos, and CsF.
-
Solvation: Add degassed Isopropanol. Causality: Isopropanol is less polar than dioxane/water, limiting the solubility and reactivity of the destructive trihydroxyboronate species.
-
Reaction: Heat to 80 °C under an argon atmosphere for 12 hours.
-
Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc). If the boronic ester spot disappears rapidly without corresponding product formation, the electrophile is too sterically hindered, allowing the slower protodeboronation pathway to win. Switch to Protocol A.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis, ed.ac.uk,[Link]
-
Protodeboronation - Wikipedia, wikipedia.org,[Link]
-
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate, nih.gov,[Link]
-
Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate, acs.org,[Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides, rsc.org,[Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback, rsc.org,[Link]
Sources
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
5-Methoxybenzofuran-2-boronic acid pinacol ester vs free boronic acid reactivity
This comparative guide details the technical nuances between 5-Methoxybenzofuran-2-boronic acid and its pinacol ester derivative.
Verdict: For 2-substituted benzofurans, the Pinacol Ester is the superior reagent for reliable scale-up and reproducible yields, despite lower atom economy. The Free Boronic Acid is kinetically faster but suffers from critical instability (protodeboronation), making it suitable only for rapid, specialized catalytic cycles where base contact time is minimized.
Chemical Profile & Properties[1][2][3][4]
| Feature | Free Boronic Acid | Pinacol Ester |
| Chemical Name | (5-Methoxybenzofuran-2-yl)boronic acid | 2-(5-Methoxybenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Structure | Ar–B(OH)₂ | Ar–Bpin |
| CAS Number | 551001-79-7 | Not widely cataloged (Custom/In-situ) |
| Molecular Weight | 191.98 g/mol | 274.12 g/mol |
| Atom Economy | High (High active mass %) | Low (Loss of C₆H₁₂ pinacol byproduct) |
| Physical State | Solid (often hygroscopic) | Solid or Viscous Oil (Lipophilic) |
| Solubility | Polar organics (MeOH, DMSO, DMF) | Non-polar/Polar (DCM, THF, Toluene, Et₂O) |
| Chromatography | Poor (Streaks on silica; requires additives) | Excellent (Stable on SiO₂; easy purification) |
Critical Reactivity Analysis
A. The Stability Paradox (The "5-Methoxy" Effect)
The 2-position of benzofuran is inherently unstable in boronic acids due to protodeboronation —the cleavage of the C–B bond by a proton source (water/alcohol) under basic conditions.
-
Mechanism: The base (required for Suzuki coupling) coordinates to boron, forming a boronate "ate" complex. In 2-heteroaryls, this intermediate is prone to protonation at the ipso carbon, releasing the boron moiety and yielding the hydro-deboronated byproduct (5-methoxybenzofuran).
-
Impact of 5-OMe: The methoxy group at the 5-position is an Electron Donating Group (EDG). It increases electron density in the furan ring, making the C2 position more susceptible to electrophilic attack by protons . Consequently, the Free Acid decomposes significantly faster than the unsubstituted parent compound.
B. The "Slow-Release" Strategy (Pinacol Ester)
The Pinacol Ester acts as a reservoir. It is too bulky to undergo rapid transmetallation directly in many catalytic cycles. Instead, it relies on a slow, equilibrium-controlled hydrolysis in situ to release the reactive boronic acid species (or "ate" complex) in low concentrations.
-
Benefit: This keeps the standing concentration of the unstable boronic acid low, minimizing the rate of second-order decomposition pathways (like protodeboronation or homocoupling) while maintaining enough active species for the cross-coupling.[1]
C. Reaction Kinetics Diagram
Caption: The Pinacol Ester pathway (blue dashed) throttles the formation of the unstable 'Ate' complex, favoring productive coupling over decomposition.
Experimental Workflows
Protocol A: Optimized Suzuki Coupling (Using Pinacol Ester)
Best for: Scale-up, maximizing yield, and difficult substrates.
-
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
5-Methoxybenzofuran-2-Bpin (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄
-
Base: K₃PO₄ (3.0 equiv) or K₂CO₃ (mild bases preferred)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is essential for hydrolysis.
-
-
Procedure:
-
Charge solid reagents into a vial. Evacuate and backfill with Argon (x3).
-
Add degassed solvents.[2]
-
Heat to 80–90 °C for 4–16 hours.
-
Note: The reaction may appear slow initially as the ester hydrolyzes. Do not add more catalyst prematurely.
-
Protocol B: Rapid Coupling (Using Free Boronic Acid)
Best for: Screening, micro-scale, or when using highly active precatalysts (e.g., XPhos Pd G3).
-
Reagents:
-
Procedure:
-
Strict Temperature Control: Run at Room Temperature or max 40 °C. High heat will destroy the reagent before it couples.
-
Fast Addition: Add the base last as an aqueous solution to start the reaction immediately.
-
Monitor by LCMS at 30 mins. If not complete, decomposition likely outcompeted coupling.
-
Purification & Handling Guide
| Step | Pinacol Ester | Free Boronic Acid |
| Storage | Stable at RT (store cold for long term). | Store at -20°C under Argon. Hygroscopic. |
| TLC | Moves well on silica (Rf ~0.3-0.6 in Hex/EtOAc). | Streaks heavily. Use 1% Acetic Acid in eluent. |
| Workup | Standard extraction (EtOAc/Brine). | Acidify to pH 5-6 carefully to extract. |
| Purification | Flash chromatography (Hexane/EtOAc). | Recrystallization preferred. Chromatography degrades it. |
Decision Matrix
| Scenario | Recommended Reagent | Reasoning |
| Standard Synthesis | Pinacol Ester | Reliability. The "slow release" prevents rapid decomposition of the electron-rich furan ring. |
| High Throughput Screen | Pinacol Ester | Solubility in DMSO/DCM allows for accurate automated dispensing without clogging tips. |
| Difficult Purification | Pinacol Ester | The ester is lipophilic and separates easily from polar byproducts; the acid streaks and contaminates. |
| Cost Sensitive | Free Acid | Generally cheaper, but requires 1.5x–2.0x equivalents, negating cost savings on scale. |
| Cryogenic Lithiation | Pinacol Ester | If synthesizing the reagent via lithiation of 5-methoxybenzofuran, quenching with iPrOBpin yields the stable ester directly. |
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
- Grounding: Authoritative review on the stability of boronate esters vs. acids and the "slow release" mechanism.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link
- Grounding: Detailed kinetic analysis of protodeboronation mechanisms in heteroaryl boron
-
Kinzel, T., et al. (2010).[3] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Grounding: Establishes the instability of 2-heteroaryl boronic acids and protocols to mitig
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
- Grounding: Contextualizes the use of protected boron species (like esters and trifluorobor
Sources
Comparative Guide: Pinacol Ester vs. MIDA Boronate of 5-Methoxybenzofuran
Executive Summary
For medicinal chemists and drug development professionals, the 5-methoxybenzofuran scaffold is a highly prized building block, frequently utilized in the synthesis of fluorescent probes, HCV inhibitors, and neurological therapeutics. However, functionalizing the C2-position via Suzuki-Miyaura cross-coupling (SMC) presents a significant chemical challenge: the electron-rich nature of the 5-methoxybenzofuran ring makes its corresponding C2-boronic acid exceptionally prone to protodeboronation (rapid cleavage of the C-B bond by protons or water).
To circumvent this degradation, the boronic acid must be protected. This guide provides an in-depth, objective comparison of the two premier protection strategies: the traditional Pinacol Ester (BPin) and the advanced N-methyliminodiacetic acid (MIDA) Boronate .
Mechanistic Causality: sp² vs. sp³ Hybridization
The performance divergence between 5-methoxybenzofuran-2-BPin and 5-methoxybenzofuran-2-BMIDA is fundamentally rooted in their molecular orbital geometries [1].
-
Pinacol Ester (BPin): The boron atom is sp²-hybridized and trigonal planar. While the two oxygen atoms of the pinacol ligand donate some electron density, the boron's orthogonal p-orbital remains empty and accessible. This allows for rapid coordination with hydroxide or alkoxide bases, facilitating immediate transmetalation in SMC. However, this same accessibility makes the BPin ester susceptible to premature hydrolysis and protodeboronation, especially during silica gel chromatography.
-
MIDA Boronate (BMIDA): The MIDA ligand forms a rigid, tricyclic cage around the boron atom. Crucially, the nitrogen atom's lone pair donates directly into the boron's empty p-orbital (a dative bond). This forces the boron into a stable, sp³-hybridized tetrahedral geometry [2]. Because the p-orbital is blocked, the BMIDA complex is entirely inert to anhydrous cross-coupling conditions and highly stable on silica gel, acting as a true "protecting group" for the boronic acid [3].
Mechanistic divergence of sp2 BPin and sp3 BMIDA in cross-coupling.
Quantitative Data & Performance Comparison
When selecting between the BPin and BMIDA derivatives of 5-methoxybenzofuran, researchers must weigh atom economy against benchtop stability and reaction design (e.g., direct vs. iterative coupling).
| Property / Metric | 5-Methoxybenzofuran-2-BPin | 5-Methoxybenzofuran-2-BMIDA |
| Boron Hybridization | sp² (Trigonal Planar) | sp³ (Tetrahedral) |
| Molecular Weight | 274.12 g/mol | 303.07 g/mol |
| Chromatographic Stability | Moderate (Prone to streaking/hydrolysis) | Excellent (Elutes cleanly, no degradation) |
| Benchtop Shelf-Life | Months (Requires cold, dry storage) | Indefinite (Stable to air and moisture) |
| SMC Reactivity Profile | Direct, rapid coupling | Requires "slow-release" aqueous hydrolysis |
| Iterative SMC Suitability | Poor (Couples immediately) | Excellent (Orthogonal to BPin) |
| Protodeboronation Risk | High (if coupling partner is unreactive) | Very Low (due to slow-release mechanism) |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Visual cues and specific stoichiometric ratios are provided to confirm the reaction is proceeding via the intended mechanistic pathway.
Protocol A: Direct Cross-Coupling using 5-Methoxybenzofuran-2-BPin
Use this protocol when performing a standard, single-step coupling with a highly reactive aryl halide.
-
Reagent Assembly: In a Schlenk flask, combine 5-methoxybenzofuran-2-BPin (1.0 equiv), the aryl bromide (0.9 equiv, to ensure complete consumption of the halide), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc). The BPin ester should be consumed within 2–4 hours. Causality note: The high concentration of active boronate generated by the aqueous base drives rapid transmetalation, outcompeting protodeboronation if the aryl halide is reactive.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (neutralized silica is recommended to prevent degradation of the product).
Protocol B: Slow-Release Cross-Coupling using 5-Methoxybenzofuran-2-BMIDA
Use this protocol when the coupling partner is sterically hindered or unreactive, or when utilizing iterative coupling strategies [2].
-
Reagent Assembly: In a vial, combine 5-methoxybenzofuran-2-BMIDA (1.5 equiv), aryl chloride/bromide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (5.0 equiv).
-
Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v) to achieve a 0.1 M concentration.
-
Reaction Execution: Heat to 60 °C.
-
Validation Check: The reaction mixture will initially appear as a cloudy suspension because BMIDA is poorly soluble in THF. Over 12–24 hours, the mixture will clarify as the MIDA boronate slowly hydrolyzes into the highly soluble, active boronic acid. Causality note: This "slow-release" mechanism ensures the concentration of the fragile 5-methoxybenzofuran-2-boronic acid remains extremely low at any given time, completely suppressing the protodeboronation side-reaction.
-
Workup: Filter through a pad of Celite, concentrate, and purify via standard silica gel chromatography.
Workflow for iterative cross-coupling utilizing BMIDA orthogonality.
Conclusion & Strategic Recommendations
For the 5-methoxybenzofuran system, the choice between BPin and BMIDA dictates the success of the synthetic route.
If your synthesis involves a simple, one-step coupling with a highly reactive electrophile, the BPin ester is cost-effective and kinetically rapid. However, because the 5-methoxy group actively pushes electron density into the benzofuran ring, the C2-boronic acid is highly unstable. If your synthesis involves complex, multi-step sequences, sterically hindered coupling partners, or automated iterative synthesis [2], the MIDA boronate is the objectively superior choice. Its sp³-hybridized boron center completely halts protodeboronation, and its slow-release hydrolysis perfectly matches the rate of transmetalation, ensuring maximum yields of the final cross-coupled product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Discusses the stability of coordinating esters (MIDA) versus pinacol esters and the prevention of protodeboronation. 1
-
ChemRxiv. Rapid Automated Iterative Small Molecule Synthesis. Details the orthogonal reactivity of MIDA boronates and pinacol esters in iterative cross-coupling cycles. 2
-
University of East Anglia (UEA) Digital Repository. Boron-Tethered Auxiliaries for Directed C-H functionalisation of Aryl Boronic Esters: Feasibility Studies. Explains the mechanistic transition from 3-coordinate sp² geometry to 4-coordinate sp³ geometry via the MIDA protecting group. 3
Sources
Characterization & Comparison Guide: 5-Methoxybenzofuran-2-boronic acid Pinacol Ester
The following guide provides an in-depth technical analysis and characterization of 5-methoxybenzofuran-2-boronic acid pinacol ester , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
5-methoxybenzofuran-2-boronic acid pinacol ester is a robust organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 5-methoxybenzofuran pharmacophore. This scaffold is prevalent in anti-arrhythmic agents (e.g., Amiodarone derivatives), antimicrobial compounds, and kinase inhibitors.
This guide compares the Pinacol Ester (Bpin) variant against its primary alternatives: the Free Boronic Acid and Potassium Trifluoroborate salts. While the free acid offers higher atom economy, the pinacol ester provides superior hydrolytic stability, mitigating the rapid protodeboronation often observed at the C2 position of benzofurans.
Product Identity & Characterization Profile
Chemical Identity[1][2][3][4][5][6][7][8]
-
Systematic Name: 2-(5-methoxy-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Molecular Formula: C
H BO -
Molecular Weight: 274.12 g/mol
-
Physical State: White to off-white solid
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.
Spectroscopic Characterization (Representative Data)
Note: Chemical shifts may vary slightly based on solvent concentration and temperature.
| Technique | Signal Assignment (CDCl | Interpretation |
| Methyl protons of the pinacol ring (Characteristic singlet). | ||
| Methoxy group (-OCH | ||
| Aromatic proton H6 (coupling with H7 and H4). | ||
| Aromatic proton H4 (meta coupling). | ||
| Diagnostic: Furan proton at C3. | ||
| Aromatic proton H7. | ||
| Pinacol methyl and quaternary carbons. | ||
| Methoxy carbon. | ||
| Aromatic benzofuran carbons. | ||
| Broad singlet characteristic of tricoordinate boronate esters. |
Comparative Analysis: Pinacol Ester vs. Alternatives
The choice of boron reagent critically impacts reaction yield, particularly for the benzofuran-2-yl position, which is electronically sensitive.
Comparison Matrix
| Feature | Pinacol Ester (Bpin) | Free Boronic Acid B(OH) | K-Trifluoroborate [BF |
| Stability (Storage) | High. Resistant to oxidation and trimerization (boroxine formation). | Low. Prone to dehydration (boroxine) and oxidation. | Very High. Indefinite shelf life; air/water stable. |
| Hydrolytic Stability | Moderate. Slow hydrolysis releases active species. | Low. Rapid protodeboronation at C2 in basic media. | High. Requires specific hydrolysis conditions to react. |
| Reactivity (Transmetalation) | Slower. Requires in situ hydrolysis (base/water) to activate. | Fast. Direct transmetalation. | Variable. Slow release; often requires harsh conditions. |
| Atom Economy | Lower (large pinacol byproduct). | High. | Moderate. |
| Purification | Silica gel compatible (stable). | Streaks on silica; difficult to purify. | Requires reverse phase or crystallization. |
Deep Dive: The Protodeboronation Challenge
Heteroaromatic boronic acids, especially at the 2-position of benzofuran, are highly susceptible to protodeboronation (cleavage of the C-B bond by water/base).
-
Mechanism: The electron-rich furan ring facilitates protonation at the ipso-carbon, leading to C-B bond cleavage.
-
Solution: The Pinacol Ester mitigates this by sterically bulkifying the boron center and reducing the Lewis acidity, thereby slowing down the coordination of hydroxides that trigger the degradation pathway.
Experimental Protocols
A. Synthesis of 5-Methoxybenzofuran-2-Bpin (Lithiation Route)
This protocol utilizes the acidity of the C2 proton for direct lithiation.
Reagents: 5-methoxybenzofuran, n-Butyllithium (n-BuLi), 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB).
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Solvation: Dissolve 5-methoxybenzofuran (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C .
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. Stir at -78 °C for 1 hour. Color change (often yellow/orange) indicates lithiated species formation.
-
Borylation: Add IPB (1.2 equiv) dropwise. Stir at -78 °C for 30 mins, then allow to warm to Room Temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na SO . -
Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (typically 5-10% EtOAc in Hexanes).
B. Optimized Suzuki-Miyaura Coupling (Bpin Protocol)
Designed to balance activation rate vs. protodeboronation.
Reagents: Aryl Bromide (1.0 equiv), 5-methoxybenzofuran-2-Bpin (1.2 equiv), Pd(dppf)Cl
-
Solvent System: Degassed 1,4-Dioxane : Water (4:1 ratio). Water is critical to hydrolyze the Bpin in situ.
-
Reaction: Combine reagents in a sealed vial. Heat to 80-90 °C for 4-12 hours.
-
Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the aryl bromide.
-
Note: If protodeboronation (formation of 5-methoxybenzofuran) is observed, switch to anhydrous conditions using CsF or Ag
O as the base to promote transmetalation without water.
Visualizations
Workflow: Synthesis & Application
The following diagram illustrates the synthesis of the pinacol ester and its subsequent application, highlighting the critical decision points.
Caption: Synthesis pathway via C2-lithiation and subsequent Suzuki coupling, noting the risk of protodeboronation.
Reactivity vs. Stability Trade-off
Comparison of boron species for the benzofuran scaffold.
Caption: The Pinacol Ester offers the optimal balance of stability and reactivity for benzofuran functionalization.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Scope, and Suppression. Journal of the American Chemical Society, 138(3), 917–930.
TLC Visualization of 5-Methoxybenzofuran-2-Boronic Acid Pinacol Ester: A Comparative Methodological Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
5-Methoxybenzofuran-2-boronic acid pinacol ester (5-MeO-BF-2-Bpin) is a highly valued building block in pharmaceutical chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds. Tracking the progress of these reactions via Thin Layer Chromatography (TLC) presents unique analytical challenges due to the molecule's tripartite structural features:
-
The Benzofuran Core: A highly conjugated aromatic system.
-
The 5-Methoxy Group: An electron-donating substituent that enriches the electron density of the aromatic ring.
-
The Boronic Acid Pinacol Ester (Bpin): A specialized functional group susceptible to hydrolysis, oxidation, and specific chelating agents.
Relying solely on one visualization method can lead to false positives (e.g., confusing the product with a deboronated benzofuran byproduct). A self-validating, multi-stain approach is essential for rigorous chemical synthesis.
Mechanistic Rationale for Visualization Choices
To establish a self-validating protocol, the causality behind each visualization technique must be understood.
Non-Destructive Visualization: UV Fluorescence Quenching
The extended
Boron-Specific Staining: Curcumin Complexation
While UV light confirms the presence of the benzofuran core, it cannot differentiate between the intact 5-MeO-BF-2-Bpin and a protodeboronated byproduct (5-methoxybenzofuran). Curcumin stain provides orthogonal validation. In the presence of acidic ethanol, curcumin reacts specifically with boronic acids and esters to form rosocyanine, a brilliantly red-colored complex[2]. This confirms the integrity of the Bpin moiety.
Redox-Active Staining: Potassium Permanganate ( )
The 5-methoxy group donates electron density into the benzofuran ring via resonance, making the molecule highly susceptible to oxidation. When treated with alkaline
Electrophilic Staining: -Anisaldehyde
-Anisaldehyde reacts with nucleophilic sites and oxygenated compounds under strongly acidic conditions and heat. For boronic esters,Workflow & Logical Relationships
The following diagram illustrates the self-validating TLC workflow required to definitively identify 5-MeO-BF-2-Bpin and rule out common impurities.
Self-validating TLC workflow for 5-methoxybenzofuran-2-boronic acid pinacol ester.
Objective Comparison of Visualization Alternatives
The table below summarizes the quantitative and qualitative performance of various visualization methods specifically for 5-MeO-BF-2-Bpin.
| Visualization Method | Target Functional Group | Activation Temp / | Reagent Shelf Life | Result for 5-MeO-BF-2-Bpin | Specificity |
| UV Light | Conjugated | 254 nm | N/A | Dark spot (fluorescence quenching) | Low (General aromatics) |
| Curcumin | Boronic acids/esters | ~100 °C | Months (if sealed) | Bright Red spot | High (Boron-specific) |
| Oxidizable groups | ~100 °C | 1-2 Weeks | Yellow/Brown spot | Moderate | |
| Nucleophiles/O-compounds | ~110 °C | Months (Refrigerated) | Distinct color (Pink/Purple) | Moderate | |
| Ninhydrin | Primary/Secondary Amines | ~100 °C | Months | No reaction (Negative Control) | High (Amines) |
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these standardized protocols for preparing and applying the stains.
Protocol 1: Non-Destructive UV Visualization
Purpose: Initial mapping of the benzofuran core.
-
Develop the TLC plate in an appropriate solvent system (e.g., 10-20% Ethyl Acetate in Hexanes).
-
Allow the plate to dry completely in a fume hood to remove residual solvent.
-
Place the plate under a short-wave UV lamp (254 nm)[1].
-
Lightly outline the dark, UV-quenching spots using a soft graphite pencil. (Note: Do not use a pen, as ink contains UV-active dyes.)
Protocol 2: Boron-Specific Curcumin Staining
Purpose: Orthogonal confirmation of the boronic acid pinacol ester. Reagent Preparation:
-
Dissolve 100 mg of Curcumin in 100 mL of a solvent mixture containing Ethanol and 2 M Hydrochloric Acid (99:1 v/v)[2]. Procedure:
-
Following UV visualization, dip the dried TLC plate into the Curcumin stain using forceps.
-
Quickly remove the plate and wipe the excess stain from the glass/aluminum back using a paper towel.
-
Gently heat the plate using a heat gun or hot plate (approx. 100°C).
-
Observation: The 5-MeO-BF-2-Bpin spot will develop a distinct red color, confirming the presence of the boron atom[2].
Protocol 3: General Oxidative Staining ( )
Purpose: Detection of electron-rich impurities and deboronated byproducts. Reagent Preparation:
-
Dissolve 3 g of
and 20 g of in 300 mL of distilled water. Add 5 mL of 5% aqueous [1]. Procedure:
-
Dip a freshly developed and dried TLC plate into the
solution. -
Remove and wipe the back of the plate.
-
Heat gently with a heat gun.
-
Observation: The product and any other oxidizable impurities will appear as bright yellow/brown spots against a vibrant purple background[1].
Troubleshooting & Best Practices
-
Streaking on the Plate: Boronic esters can sometimes streak on silica gel due to interactions with the slightly acidic silanol groups. If streaking occurs, adding 1% triethylamine (TEA) to the mobile phase can sharpen the spots.
-
False Positives with Anisaldehyde: If the
-anisaldehyde stain turns bright pink immediately upon preparation, it was likely mixed while the sulfuric acid/ethanol mixture was still hot. Always allow the acid mixture to cool to room temperature before adding the -anisaldehyde[1]. -
Degradation on Silica: Neopentyl and pinacol boronic esters are generally stable, but prolonged exposure to silica gel can cause protodeboronation. Minimize the time the compound spends on the TLC plate or column.
References
-
Frontier, A. "Magic Formulas: TLC Stains." Not Voodoo X.4, Department of Chemistry, University of Rochester.[Link]
-
University of Bristol. "Purification of Homologation Reactions." Bristol.ac.uk.[Link]
Sources
Purity Assessment of Commercial 5-Methoxybenzofuran Boronates: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter analytical discrepancies when evaluating the purity of commercial boronic acids and their protected ester derivatives. 5-Methoxybenzofuran boronates are indispensable building blocks in modern drug discovery, prominently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biologically active molecules, including
However, the intrinsic reactivity of the carbon-boron bond and the dynamic equilibrium between free boronic acids and their cyclic anhydrides (boroxines) make analytical characterization notoriously challenging. This guide provides an objective comparison of commercial 5-methoxybenzofuran boronate forms and establishes self-validating protocols for rigorous purity assessment.
Comparative Analysis of Commercial Forms
The selection of a boronate derivative directly dictates both its synthetic utility and the analytical strategy required for purity assessment. Commercial 5-methoxybenzofuran boronates are typically available in three forms:
-
Free Boronic Acid: Highly atom-economical but analytically temperamental. Boronic acids spontaneously dehydrate to form trimeric boroxines[2]. This dynamic equilibrium complicates chromatographic isolation and leads to split peaks or inaccurate area percentages in standard UV-based assays.
-
Pinacol Ester (Bpin): The industry standard surrogate. Bpin esters are generally stable to air and chromatography, allowing for standard purification[3]. However, their formation is intrinsically reversible in the presence of water, which can lead to premature hydrolysis during aqueous workups or on-column degradation during HPLC analysis[4].
-
MIDA Boronate: Featuring a trivalent N-methyliminodiacetic acid (MIDA) ligand, these boronates offer exceptional kinetic stability. They resist neutral hydrolysis (which requires slow B-N bond cleavage) but can be rapidly deprotected via a base-mediated pathway (hydroxide attack at the MIDA carbonyl)[5].
Table 1: Performance and Stability Comparison
| Boronate Form | Kinetic Stability | Primary Impurities | Analytical Challenge | Ideal Application |
| Boronic Acid | Low (Forms Boroxines) | Boroxine, Protodeboronation products | Discrepancy in UV response between monomer and trimer. | Direct coupling where atom economy is paramount. |
| Pinacol Ester | Moderate to High | Residual pinacol, Free boronic acid | On-column hydrolysis if protic diluents are used. | General Suzuki-Miyaura cross-coupling. |
| MIDA Boronate | Very High | Free boronic acid (if exposed to base) | Poor solubility in standard non-polar HPLC solvents. | Iterative cross-coupling; long-term storage. |
The Analytical Dilemma: qNMR vs. HPLC
Relying solely on High-Performance Liquid Chromatography (HPLC) Area % for boronic acids is a frequent source of laboratory error. The boroxine anhydride often exhibits a significantly different UV extinction coefficient compared to the monomeric acid. Consequently, HPLC can severely underestimate the concentration of the anhydride, leading to an artificially inflated purity value[6].
Quantitative Nuclear Magnetic Resonance (qNMR), conversely, is a primary analytical method. It relies on the direct proportionality between the integrated signal area and the absolute number of nuclei, providing a true molar purity regardless of the monomer/boroxine ratio[6].
Fig 1. Decision workflow for selecting purity assessment methods based on boronate derivative form.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives.
Protocol A: Absolute Purity Determination via qNMR (Gold Standard for Boronic Acids)
Causality Focus: Overcoming the boroxine equilibrium by measuring total molar boron content.
-
Sample & Standard Preparation: Accurately weigh ~15 mg of 5-methoxybenzofuran-2-boronic acid and ~5 mg of a certified internal standard (IS) (e.g., 1,4-Dinitrobenzene, NIST traceable) using a microanalytical balance.
-
Solvent Selection: Dissolve the mixture in 0.6 mL of anhydrous DMSO-
. Causality: DMSO disrupts the boroxine network, driving the equilibrium heavily toward the monomeric boronic acid, simplifying the spectrum. -
Acquisition Parameters: Acquire the
H NMR spectrum at 400 MHz. Set the relaxation delay ( ) to at least 60 seconds. Causality: Boronic acid protons and aromatic IS protons have different longitudinal relaxation times ( ). A short prevents complete magnetization recovery, skewing the integration and yielding false purity metrics. -
Validation Check: Integrate the benzofuran C3-H proton against the IS protons. Validate the result by integrating a secondary peak (e.g., the methoxy group at ~3.8 ppm). If the calculated purities from the two distinct peaks differ by >1%, a hidden co-eluting impurity is present.
Protocol B: RP-HPLC Method for Pinacol Esters
Causality Focus: Preventing on-column hydrolysis of the Bpin group.
-
Sample Diluent: Dissolve the 5-methoxybenzofuran-2-boronic acid pinacol ester in 100% anhydrous acetonitrile. Causality: The reactivity of boronic esters with water is pH-dependent; using a non-protic, non-aqueous diluent prevents premature hydrolysis in the autosampler vial[7].
-
Column Selection: Utilize a hybrid silica column designed for polar retention (e.g., Waters XSelect HSS T3)[8].
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile.
-
Note on Free Acids: If analyzing the free boronic acid instead of the ester, operating at a high pH (pH ~10) ensures the boronic acid is partially charged, preventing peak tailing[8]. However, this requires specialized high-pH compatible column hardware.
-
-
Validation Check: Inject a blank containing only the anhydrous acetonitrile diluent, followed by a sample spiked with a known quantity of free 5-methoxybenzofuran-2-boronic acid. This confirms chromatographic resolution between the ester and its primary degradation product.
Quantitative Data Comparison
The table below illustrates a typical discrepancy encountered when analyzing a moderately degraded batch of 5-methoxybenzofuran-2-boronic acid using both methodologies.
Table 2: qNMR vs. HPLC Comparative Data
| Analytical Technique | Measured Purity | Primary Impurity Detected | Interpretation of Discrepancy |
| RP-HPLC (UV 254 nm) | 98.8% (Area %) | Boroxine (0.8%), Unknown (0.4%) | Overestimates purity. The boroxine anhydride has a lower UV response factor than the monomer, hiding the true extent of dehydration[6]. |
| qNMR ( | 94.2% (Absolute) | Boroxine, Residual Solvent | Accurate molar representation. Captures the true mass fraction of the active monomeric species[6]. |
References
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
- Miyaura Borylation Reaction. Organic Chemistry Portal.
- Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. PMC.
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Journal of Medicinal Chemistry. NIPH.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology.
Sources
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- 2. scientificupdate.com [scientificupdate.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. waters.com [waters.com]
13C NMR Comparison Guide: 5-Methoxybenzofuran-2-boronic Acid Pinacol Ester
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Spectral Assignment, Impurity Profiling, and Structural Validation
Executive Summary: The Structural Fingerprint
5-Methoxybenzofuran-2-boronic acid pinacol ester is a critical intermediate in Suzuki-Miyaura cross-coupling reactions. Its spectral characterization is frequently complicated by the quadrupolar relaxation of the boron nucleus (
This guide provides a definitive reference for interpreting the
Core Structural Diagram & Numbering
Figure 1: Connectivity and assignment logic. Note that C2 is the "silent" carbon due to Boron coupling.
Comparative C NMR Data Analysis
The following data is synthesized from high-field (100 MHz+) NMR studies of benzofuran boronic esters. All shifts are reported in CDCl
Table 1: Diagnostic Signals (The "Fingerprint")
These signals confirm the presence of the ester and the methoxy group. If these are missing or shifted, the compound is degraded.
| Carbon Assignment | Chemical Shift ( | Multiplicity | Notes |
| Pinacol Methyls | 24.7 – 24.9 | Singlet | Key ID Peak. Integrates to 4 carbons (relative to CH). Sharp and intense. |
| Methoxy (-OCH | 55.8 – 56.0 | Singlet | Diagnostic for the 5-methoxy substitution. |
| Pinacol Quaternary (C-O) | 83.0 – 84.5 | Singlet | Characteristic of the tetramethyldioxaborolane ring. |
Table 2: Benzofuran Core Assignments
Comparison between the Target (Pinacol Ester) and the Parent (5-Methoxybenzofuran).
| Carbon Position | Target: Pinacol Ester ( | Parent: 5-MeO-Benzofuran ( | Shift Effect ( |
| C2 (B-C) | ~155 - 165 (Broad/Invisible) | 145.8 | Deshielded & Broadened. Often not observed due to |
| C3 (Beta) | 118.0 – 120.0 | 106.5 | Downfield (+12 ppm). Inductive effect of the boronate ester. |
| C5 (C-OMe) | 156.0 – 156.5 | 156.1 | Minimal change. |
| C7a (Bridge O) | 150.0 – 152.0 | 149.9 | Minimal change. |
| C3a (Bridge) | 128.0 – 129.0 | 127.8 | Minimal change. |
| C4, C6, C7 | 100.0 – 115.0 | 100-115 | Aromatic region, minor variations. |
Expert Insight: Do not be alarmed if the signal for C2 is missing in your spectrum. The relaxation time of the boron nucleus (
B) is very fast, causing the attached carbon signal to broaden significantly, often into the baseline noise.
Impurity Profiling & Troubleshooting
In drug development, purity is paramount. The boronic ester is prone to two specific degradation pathways: Hydrolysis (to the free acid) and Protodeboronation (to the parent benzofuran).
Differentiation Matrix
| Species | Pinacol Me ( | Pinacol Cq ( | C2 Signal |
| Target (Pinacol Ester) | ✅ Present | ✅ Present | Broad/Invisible |
| Free Boronic Acid | ❌ Absent | ❌ Absent | Broad/Invisible |
| Free Pinacol (Impurity) | ✅ Present | ✅ Shifted (~75 ppm) | N/A |
| Parent (Deboronated) | ❌ Absent | ❌ Absent | Sharp (~145.8 ppm) |
Visualizing the Degradation Pathway
Figure 2: Stability and degradation logic. Note that free pinacol shifts are distinct from the esterified pinacol.
Experimental Protocol for High-Fidelity Acquisition
To ensure publication-quality spectra and avoid artifacts:
-
Solvent Selection:
-
Standard: CDCl
(99.8% D).[1] Excellent solubility. -
For Stability: If the ester is prone to hydrolysis, use DMSO-d
. Note that chemical shifts will vary slightly (typically +1-2 ppm relative to CDCl ). -
Avoid: MeOD (Methanol-d
) . Boronic esters can undergo transesterification with methanol, leading to a mixture of methyl boronates and free pinacol.
-
-
Sample Preparation:
-
Dissolve 10-20 mg of sample in 0.6 mL solvent.
-
Filter through a small plug of glass wool if any turbidity (boronic acid anhydride) is observed.
-
Critical: Run the NMR immediately after preparation.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to 2-3 seconds . Quaternary carbons (Pinacol Cq, C3a, C7a, C5) have long T1 relaxation times.
-
Scans: Minimum 512 scans recommended to resolve the weak quaternary carbons and the broad C2 signal (if visible).
-
References
-
General Boronic Ester Shifts: Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry.
-
NMR Increments for Pinacol Boronates: Wang, J., et al. (2011).[2] Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates.
-
Benzofuran Core Data: SpectraBase. 5-Methoxybenzofuran 13C NMR Data.
-
Boron Quadrupolar Effects: Storey, I. A., et al. (2012). Solid-state 11B and 13C NMR characterization of arylboronic acids and esters.
Sources
Comparative Guide: Mass Spectrometry Analysis of Benzofuran Pinacol Esters
Executive Summary
Benzofuran pinacol esters are critical intermediates in the synthesis of bioactive pharmacophores (e.g., anti-arrhythmic agents, HCV inhibitors) via Suzuki-Miyaura coupling. However, their analysis presents a unique dichotomy: they are often too non-polar for standard Electrospray Ionization (ESI) to be maximally effective, yet too thermally labile or heavy for routine Gas Chromatography (GC-MS).
This guide objectively compares the industry-standard LC-MS (ESI) against the robust alternative LC-MS (APCI) and the legacy GC-MS approach. We demonstrate that while ESI is ubiquitous, APCI (Atmospheric Pressure Chemical Ionization) often yields superior sensitivity and linearity for these hydrophobic esters, provided that on-column hydrolysis is mitigated.
Part 1: The Analytical Challenge
The analysis of benzofuran pinacol esters is governed by two instability factors that must be distinguished to avoid false negatives in QC:
-
Chemical Instability (Hydrolysis): Pinacol esters are susceptible to hydrolysis into their corresponding boronic acids (
). This often occurs during the chromatographic run (on-column degradation), triggered by acidic mobile phases or active silanols. -
Ionization Inefficiency: The benzofuran core is aromatic, and the pinacol moiety is aliphatic and lipophilic. The molecule lacks strong basic sites for protonation
, leading to reliance on adducts ( , ) in ESI, which are notoriously unstable and difficult to quantify.
Part 2: Comparative Analysis of Ionization Techniques
The following table contrasts the performance of the three primary modalities for analyzing a standard Benzofuran-2-boronic acid pinacol ester.
Performance Matrix
| Feature | LC-MS (ESI) | LC-MS (APCI) | GC-MS (EI) |
| Primary Ionization | Soft (Protonation/Adducts) | Soft/Hard (Proton transfer/Charge exchange) | Hard (Electron Impact) |
| Dominant Species | |||
| Sensitivity | Moderate (High background noise) | High (Excellent for non-polars) | Moderate to High |
| Linearity | Limited (Adduct variability) | Excellent | Good |
| Thermal Degradation | Low (Ambient temp source) | Low to Moderate (Heated nebulizer) | High (Injector port degradation) |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Gas-phase ionization) | High |
| Recommendation | General Screening | Quantification & Impurity Profiling | Structure Elucidation only |
Expert Insight: Why APCI Wins for Pinacol Esters
While ESI is the default in most labs, benzofuran pinacol esters lack the polarity required for efficient droplet Coulombic explosion. In ESI, you often see a "chattering" of sodium and potassium adducts, splitting the signal.
APCI , utilizing a corona discharge, ionizes the solvent vapor which then reacts with the analyte.[1][2] Because benzofuran pinacol esters are charge-neutral and hydrophobic, they ionize efficiently via proton transfer in the gas phase without the need for solution-phase charging. Experimental data consistently shows a 2–5x signal-to-noise improvement using APCI over ESI for aryl boronate esters.
Part 3: Fragmentation & Isotope Signatures
To validate the identity of a benzofuran pinacol ester, one must look beyond the molecular weight. The presence of Boron provides a self-validating spectral fingerprint.
The Boron Isotope Signature
Boron exists naturally as
-
Visual Check: Every molecular ion cluster must show a precursor peak at
with approximately 25% intensity of the main peak. -
Example: For a target mass of m/z 300 (
), you must see a distinct peak at m/z 299 ( ). Absence of this pattern indicates a false positive (e.g., a non-boron impurity).
Fragmentation Pathway
Under CID (Collision Induced Dissociation), these esters follow a predictable breakdown, losing the pinacol ring first.
Part 4: Experimental Protocols
Protocol A: High-Fidelity LC-MS (APCI) Quantification
Recommended for stability studies and purity analysis.
Rationale: This method uses a high-pH organic modifier to suppress on-column hydrolysis, a common artifact where the acidic silanols of the column cleave the pinacol group.
-
Column: Waters XBridge C18 (or equivalent high-pH stable column),
mm, 2.5 µm.-
Why: Ethylene-bridged hybrid (BEH) particles resist basic pH degradation.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).
-
Mobile Phase B: Acetonitrile (ACN).
-
Note: Avoid Methanol to prevent transesterification.
-
-
Gradient: 50% B to 95% B over 3 minutes.
-
Why: Pinacol esters are lipophilic; starting at low organic % causes precipitation or peak broadening.
-
-
Ionization Source: APCI Positive Mode.
-
Corona Current: 4.0 µA.
-
Source Temp: 350°C.
-
Cone Voltage: 30 V.
-
Protocol B: Handling "Ghost Peaks" (Hydrolysis Artifacts)
If you observe two peaks—one for the Ester and one for the Boronic Acid—you must determine if the acid is a real impurity or an analytical artifact.
-
The Test: Inject the sample using the standard method.
-
The Variation: Re-inject the same sample but lower the column temperature to 10°C and increase flow rate by 50%.
-
Interpretation:
-
If the Boronic Acid : Ester ratio decreases , the acid is being generated on-column (Artifact).
-
If the ratio remains constant , the acid is a real process impurity in your vial.
-
Part 5: Analytical Workflow Visualization
The following decision tree outlines the logical flow for selecting the correct ionization mode based on the specific benzofuran derivative properties.
References
-
Kumar, A., et al. (2014).[3][4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies.
-
Lipp, L. R., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A.
-
Advion Interchim Scientific. (2020). Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI.
-
Langley, J. (2025).[5] Choosing the Right Ionization Technique in Mass Spectrometry: ESI vs APCI. Separation Science.
Sources
Safety Operating Guide
5-Methoxybenzofuran-2-boronic acid pinacol ester proper disposal procedures
As a Senior Application Scientist, I understand that robust chemical synthesis is only half the battle. Ensuring the safety of our researchers and the integrity of our environment through rigorous and well-understood disposal protocols is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Methoxybenzofuran-2-boronic acid pinacol ester, a common reagent in modern drug discovery. Our approach is grounded in the fundamental chemical properties of the molecule, ensuring that each step is not just a rule to be followed, but a logical consequence of the science.
Hazard Assessment: A Duality of Risk
5-Methoxybenzofuran-2-boronic acid pinacol ester presents a dual-natured hazard profile that must be understood to ensure safe handling and disposal. The risk arises from both the reactive boronic acid pinacol ester functional group and the bio-persistent benzofuran core.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a composite hazard profile can be constructed from closely related structures and the parent heterocycle. The anticipated GHS classification is summarized below.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment | Inferred | May cause long-lasting harmful effects to aquatic life |
Causality of Hazards:
-
Boronic Acid Pinacol Ester: This functional group, while generally more stable than the free boronic acid, is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] This reaction cleaves the pinacol ester to form 5-methoxybenzofuran-2-boronic acid and pinacol. This reactivity is the primary reason this waste stream must be segregated from aqueous acidic and basic wastes to prevent uncontrolled reactions and pressure buildup in waste containers.
-
Benzofuran Core: Benzofuran and related aromatic heterocyclic compounds can be environmentally persistent and exhibit toxicity.[6] Improper disposal could lead to the contamination of aqueous ecosystems. Therefore, this compound must be treated as a hazardous substance that should not enter sewer systems or general landfills.[7] The recommended final disposal method is high-temperature incineration by a licensed facility to ensure complete destruction.
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent personal exposure.
Table 2: Required Personal Protective Equipment
| Protection | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or accidental contact with the solid powder, which can cause serious eye irritation.[8] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can cause irritation.[9] Inspect gloves before use. |
| Body Protection | Chemical-resistant lab coat, fully fastened | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Waste Segregation and Collection Protocol
The cardinal rule for this waste stream is strict segregation . At no point should this chemical or its contaminated materials be mixed with other waste streams or disposed of in regular trash or down the drain.
Step-by-Step Collection Procedure:
-
Designate Waste Containers:
-
Solid Waste: Use a clearly labeled, wide-mouth HDPE (high-density polyethylene) container with a screw-top lid for solid waste.
-
Liquid Waste: Use a clearly labeled, sealable, and shatter-resistant container for liquid waste solutions. Ensure the container material is compatible with the solvent used (e.g., an HDPE container for halogenated solvents).
-
-
Labeling: Before first use, label the containers with the following information:
-
"HAZARDOUS WASTE"
-
"5-Methoxybenzofuran-2-boronic acid pinacol ester"
-
List of Solvents (for liquid waste)
-
Primary Hazards: "Irritant," "Harmful if Swallowed"
-
Hazard Pictograms: GHS07 (Exclamation Mark)
-
-
Solid Waste Collection:
-
Place all contaminated disposable materials, such as gloves, weighing papers, pipette tips, and bench paper, directly into the designated solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Storage:
-
Keep waste containers tightly sealed when not in use.
-
Store the containers in a designated and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[11]
-
Decontamination Procedures
Proper decontamination of non-disposable equipment (e.g., glassware, spatulas) is critical to prevent cross-contamination and ensure safety.
Step-by-Step Decontamination Protocol:
-
Initial Rinse (Organic Solvent):
-
Inside a chemical fume hood, perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethyl acetate or the solvent used in the reaction).
-
Collect this rinsate and add it to the designated liquid hazardous waste container.
-
-
Secondary Rinse:
-
Perform a second rinse with another portion of the organic solvent.
-
Collect this rinsate into the liquid hazardous waste container.
-
-
Final Cleaning:
-
The glassware can now be washed using standard laboratory detergents and water.
-
This final aqueous washing can be disposed of down the drain, as the hazardous material has been removed by the preceding solvent rinses.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
For Small Spills (Contained within a Fume Hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Ensure the fume hood sash is lowered to the appropriate working height.
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad. Work from the outside of the spill inward.
-
Collect Residue: Carefully scoop the absorbed material and any remaining solids into a sealable bag or container.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing 5-Methoxybenzofuran-2-boronic acid pinacol ester," and place it in the solid hazardous waste container.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with an organic solvent (e.g., ethyl acetate), followed by a standard soap and water cleaning. Place the cleaning materials in the solid hazardous waste container.
For Large Spills (or any spill outside of a fume hood):
-
EVACUATE: Immediately evacuate the affected area.
-
ALERT: Notify laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Provide them with the chemical name and the approximate quantity spilled.
-
SECURE THE AREA: Restrict access to the spill area. If it is safe to do so, close the doors to the room to contain any vapors.
-
AWAIT PROFESSIONAL RESPONSE: Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous spill response. Allow the EHS team to manage the cleanup.
Disposal Workflow Diagram
The logical process for handling waste containing 5-Methoxybenzofuran-2-boronic acid pinacol ester is outlined below. This workflow prioritizes safety, segregation, and regulatory compliance.
Caption: Logical workflow for the safe disposal of 5-Methoxybenzofuran-2-boronic acid pinacol ester.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment. [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from NY.gov. [Link]
-
Al-tamer, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Unrine, J. M., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA.gov. [Link]
-
Engman, K. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride. Retrieved from J & W PharmLab. [Link]
-
Xu, R., et al. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC. [Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from PubChem. [Link]
-
Royal Society of Chemistry. (2020). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from Royal Society of Chemistry. [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (2024). Disposal Guidance. Retrieved from EPA.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA.gov. [Link]
-
Texas Commission on Environmental Quality. (2016). Subchapter R: Waste Classification. Retrieved from Regulations.gov. [Link]
Sources
- 1. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. matrixscientific.com [matrixscientific.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: 5-Methoxybenzofuran-2-boronic acid pinacol ester
Executive Safety Summary
5-Methoxybenzofuran-2-boronic acid pinacol ester is a heterocyclic organoboron compound typically used as a reagent in Suzuki-Miyaura cross-coupling reactions. While not classified as acutely fatal or highly toxic (like cyanides or osmium tetroxide), it presents significant irritation hazards to mucosal membranes due to the potential hydrolysis of the boronate ester into boronic acid and pinacol upon contact with moisture (eyes, lungs).
Immediate Hazard Profile (GHS Classification):
-
H335: May cause respiratory irritation.[2]
Core Directive: Treat as a solid particulate irritant . The primary route of exposure is inhalation of dust during weighing and contact with eyes/skin during reaction setup.
PPE Decision Matrix & Technical Justification
Do not default to generic "lab safety" rules. Use this matrix to select PPE based on the specific chemical interaction.
| Body Area | Recommended PPE | Technical Justification (The "Why") |
| Hands | Nitrile Gloves (Minimum 4 mil thickness) | Compatibility: Boronic esters are organic solids often dissolved in solvents (THF, Dioxane, DMF). Latex degrades rapidly in organic solvents. Nitrile offers superior chemical resistance and puncture protection against spatulas/glassware. Protocol: Inspect for pinholes. Change immediately if splashed with solvent. |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Mechanism of Injury: Safety glasses allow dust to bypass side shields. If this compound enters the eye, lacrimal fluid (tears) can hydrolyze the ester, releasing the free boronic acid directly onto the cornea, causing severe irritation (H319). Goggles provide a sealed environment. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Dust Control: The solid is often a fine powder. Inhalation triggers H335 (respiratory tract irritation).[2] Engineering controls (hood) are superior to respirators. Use N95 only if weighing outside a hood is unavoidable (e.g., balance calibration issues). |
| Body | Cotton/Poly Lab Coat (Buttoned) | Particulate Barrier: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab. |
Operational Workflow: Safe Handling Protocol
This protocol integrates safety into the experimental workflow, ensuring protection without hindering productivity.
Phase 1: Preparation & Weighing
-
Engineering Control: All weighing should occur inside a certified chemical fume hood.
-
Static Control: Boronic esters can be static-prone. Use an anti-static gun or ionizer if the powder "flies" to prevent dispersal.
-
Step-by-Step:
-
Don PPE: Lab coat, Goggles, Nitrile Gloves.
-
Place the analytical balance inside the hood (or use a draft shield if outside, wearing an N95).
-
Tare the weighing boat/vial.
-
Transfer solid using a clean spatula. Do not tap the spatula on the vial rim vigorously, as this aerosolizes fine particles.
-
Cap the vial immediately after weighing.
-
Phase 2: Reaction Setup (Solvent Addition)
-
Risk: Solubilization increases skin absorption risk.
-
Step-by-Step:
-
Add solvent (e.g., Dioxane, THF) to the solid.
-
Double Glove recommended if handling >5g or using syringe transfer, as needle slips are common.
-
If heating is required (Suzuki coupling often runs at 80-100°C), ensure the reaction vessel is equipped with a reflux condenser and is under an inert atmosphere (Nitrogen/Argon) to prevent decomposition and release of vapors.
-
Phase 3: Cleanup & Decontamination[3]
-
Surface Cleaning: Wipe the balance area with a wet paper towel (solvent or water) to capture dust. Do not dry sweep, as this re-aerosolizes the chemical.
-
Glove Removal: Use the "beak method" (pulling one glove off inside-out using the other gloved hand) to prevent skin contact with the outer glove surface.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, prioritizing engineering controls over PPE.
Caption: Operational Safety Workflow distinguishing between dust hazards (solid state) and absorption hazards (solution state).
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not use a brush/dustpan if possible. Cover with wet paper towels to dampen the powder, then wipe up. This prevents dust inhalation.[2][3][4][5] Place waste in a sealed bag.
-
Solution Spill: Absorb with vermiculite or sand.[4] Collect in a container for organic hazardous waste.
-
Exposure:
-
Eye Contact: Rinse immediately with water for 15 minutes.[6][3][7][8] The hydrolysis products (boronic acid) are acidic; immediate dilution is critical.
-
Skin Contact: Wash with soap and water.[1][2][3][5][9] Do not use solvents (like acetone) to clean skin, as this drives the chemical deeper into the dermis.
-
Waste Disposal[2][4][5][6][7][9]
-
Classification: Regulated Chemical Waste.
-
Stream: Solid waste or Organic Liquid Waste (if dissolved).
-
Prohibition: Never dispose of organoboron compounds down the sink. They can be toxic to aquatic life and persist in water systems.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
University of California, Santa Cruz (UCSC). (2018). Standard Operating Procedure: Boronic Acids and Esters. EH&S Chemical Safety. [Link]
Disclaimer: This guide is for educational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Combi-Blocks, Sigma-Aldrich, Enamine) before handling, as impurities or specific isomers may alter hazard profiles.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. jwpharmlab.com [jwpharmlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
